3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
Description
Properties
CAS No. |
6324-85-2 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-2-15-9-5-7(3-4-8(9)14)6-12-13-10(11)16/h3-6,14H,2H2,1H3,(H3,11,13,16)/b12-6+ |
InChI Key |
CFEVJBPVXXAVRL-WUXMJOGZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)O |
Origin of Product |
United States |
chemical structure and properties of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
Chemical Structure, Synthesis, and Pharmacological Profiling of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone (EHB-tsc)
Executive Summary
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (EHB-tsc) is a highly versatile N,S-donor ligand synthesized from ethyl vanillin. In contemporary coordination chemistry and drug development, EHB-tsc is highly valued for its ability to form stable, biologically active complexes with transition metals, particularly Copper(I). This technical guide outlines the molecular architecture, sonochemical synthesis protocols, and pharmacological mechanisms of EHB-tsc and its nano-sized metal complexes, providing a foundational framework for researchers in bioinorganic chemistry and drug design.
Molecular Architecture & Coordination Dynamics
EHB-tsc (CAS: 6324-85-2) features a dual-functional architecture. The 3-ethoxy-4-hydroxy phenyl ring (derived from ethyl vanillin) provides a lipophilic tail and hydrogen-bonding capabilities, while the thiosemicarbazone backbone (-CH=N-NH-C(=S)NH₂) serves as the primary metal-binding pharmacophore.
In solution, EHB-tsc exhibits thione-thiol tautomerism. When reacting with soft transition metals like Cu(I), it predominantly coordinates in a bidentate (N,S) fashion via the azomethine nitrogen and the thione/thiolate sulfur, forming a thermodynamically stable five-membered chelate ring[1]. In highly sterically hindered environments, it can alternatively act as a monodentate ligand, binding solely through the sulfur atom[2].
Experimental Workflows: Synthesis & Self-Validation
To ensure reproducibility and high yield, the synthesis of both the free ligand and its metal complexes must follow strict mechanistic causality and incorporate self-validating analytical checkpoints.
Synthesis of the EHB-tsc Ligand
Protocol:
-
Dissolution: Dissolve 1.0 mmol of 3-ethoxy-4-hydroxybenzaldehyde in 20 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of thiosemicarbazide to the solution.
-
Catalysis: Introduce 3–4 drops of glacial acetic acid.
-
Reflux: Heat the mixture under continuous reflux at 70–80°C for 4–6 hours.
-
Crystallization: Cool the mixture to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.
Causality & Validation:
Ethanol is selected as a polar protic solvent to dissolve both precursors while allowing the less soluble product to precipitate upon cooling. The addition of glacial acetic acid is critical: it protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the terminal hydrazine nitrogen of the thiosemicarbazide.
Self-Validation: The reaction is validated via FT-IR spectroscopy. A successful condensation is confirmed by the complete disappearance of the aldehyde carbonyl stretch (
Sonochemical Synthesis of Nano-Sized Cu(I) Complexes
Copper(I) thiosemicarbazone complexes are notoriously unstable and prone to oxidation to Cu(II) in the absence of stabilizing co-ligands[1]. To counter this, [2].
Protocol:
-
Preparation: Dissolve 1.0 mmol of EHB-tsc and 1.0 mmol of PPh₃ in 15 mL of acetonitrile.
-
Metal Addition: Add 1.0 mmol of Copper(I) iodide (CuI) to the solution.
-
Sonication: Place the reaction flask in an ultrasonic bath (40 kHz, 300 W) at ambient temperature for 30–45 minutes.
-
Isolation: Filter the resulting nano-sized precipitate, wash with diethyl ether, and dry.
Causality & Validation:
PPh₃ is a strong
Caption: Sonochemical synthesis workflow of EHB-tsc ligand and its nano-sized Cu(I) complex.
Quantitative Data & Physicochemical Profiling
The structural integrity of EHB-tsc and its complexes is verified through distinct spectroscopic markers. Below is a summary of the physicochemical properties and the diagnostic FT-IR shifts used to validate metal coordination.
Table 1: Physicochemical Properties of EHB-tsc
| Property | Value |
| Chemical Name | 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone |
| CAS Number | 6324-85-2 |
| Linear Formula | C₁₀H₁₃N₃O₂S |
| Molecular Weight | 239.29 g/mol |
| Typical Coordination | Distorted Tetrahedral (when bound to Cu(I) and PPh₃) |
Table 2: Diagnostic FT-IR Spectral Shifts (cm⁻¹) for EHB-tsc and its Cu(I) Complex
| Functional Group | Free EHB-tsc Ligand | Cu(I)-EHB-tsc Complex | Shift ( | Mechanistic Implication |
| ~1605 | ~1585 | -20 | Coordination of azomethine nitrogen to Cu(I) | |
| ~830 | ~810 | -20 | Coordination of thione sulfur to Cu(I) | |
| ~1030 | ~1045 | +15 | Alteration in electron density upon coordination |
Pharmacological Mechanisms: Antibacterial & Antityrosinase Activities
EHB-tsc and its nano-sized copper complexes exhibit profound biological activities, driven primarily by their coordination chemistry.
Antibacterial Activity via Enhanced Lipophilicity
The Cu(I)-EHB-tsc complexes demonstrate significantly higher antibacterial efficacy than the free ligand[1]. This is governed by Tweedy’s Chelation Theory . Upon coordination, the partial positive charge of the copper ion is shared with the donor nitrogen and sulfur atoms, leading to
Antityrosinase (Anti-browning) Activity
Thiosemicarbazones are recognized as [3], a copper-containing polyphenol oxidase responsible for enzymatic browning in food products and melanogenesis in human skin. The mechanism of inhibition relies on the structural homology of the thiourea moiety. The thione sulfur and hydrazine nitrogen of EHB-tsc act as a chelating "claw" that directly binds to the binuclear copper active site of the tyrosinase enzyme. By chelating the active-site copper, EHB-tsc blocks the natural substrate (monophenols/diphenols) from entering, effectively halting the enzymatic browning cascade[3].
Caption: Coordination chemistry driving antibacterial and antityrosinase mechanisms of action.
References
-
Khalaji, A. D., et al. (2019). "Sonochemical synthesis and characterization of nano-sized copper(I) thiosemicarbazone complex: crystal structure and thermal study." ResearchGate. URL:[Link]
-
Yi, W., et al. (2025/Historical Data). "Antityrosinase and Antimicrobial Activities of trans-Cinnamaldehyde Thiosemicarbazone." ResearchGate. URL: [Link]
-
Lobana, T. S., et al. (2025/Historical Data). "Bonding Trends of Thiosemicarbazones in Mononuclear and Dinuclear Copper(I) Complexes: Syntheses, Structures, and Theoretical Aspects." ResearchGate. URL: [Link]
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The Biological Activity Profile of Ethyl Vanillin Thiosemicarbazone Derivatives: A Technical Guide
Executive Summary & Chemical Rationale
In the landscape of rational drug design, privileged scaffolds play a critical role in accelerating the discovery of novel therapeutics. Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a synthetic homologue of natural vanillin, offers enhanced lipophilicity and reduced susceptibility to oxidative discoloration[1]. When derivatized into a thiosemicarbazone—via the condensation of its aldehyde group with thiosemicarbazide—the resulting molecule integrates the structural benefits of the ethyl vanillin core with the highly reactive azomethine (C=N) and thiocarbonyl (C=S) pharmacophores[2][3].
The biological significance of ethyl vanillin thiosemicarbazones stems from their ability to undergo thione-thiol tautomerism and chelate transition metals (such as Cu²⁺ and Fe²⁺). This chelation is the primary driver for their broad-spectrum biological activities, which include antimicrobial, antitubercular, and cytotoxic effects[1]. This whitepaper synthesizes the mechanistic pathways, standardized synthesis protocols, and biological evaluation frameworks for these highly potent derivatives.
Mechanistic Pathways of Biological Activity
The pharmacological versatility of ethyl vanillin thiosemicarbazones is governed by multi-target interactions. Understanding these mechanisms is essential for optimizing structure-activity relationships (SAR).
Antimicrobial and Antifungal Activity
Ethyl vanillin itself is a known bacteriostatic agent that affects the cytoplasmic membrane of food-related pathogens. However, its thiosemicarbazone derivatives exhibit a marked shift from bacteriostatic to bactericidal activity. The azomethine linkage facilitates deep penetration into the bacterial cell wall, where the compound disrupts the cytoplasmic membrane and inhibits DNA gyrase, an essential bacterial enzyme responsible for DNA topology.
Antitubercular Efficacy
Thiosemicarbazones of vanillin derivatives have demonstrated significant antitubercular activity, specifically against the Mycobacterium tuberculosis H37Rv strain. The lipophilic ethoxy group of ethyl vanillin enhances the molecule's ability to permeate the exceptionally thick, mycolic acid-rich mycobacterial cell wall, a critical barrier that renders many standard antibiotics ineffective.
Cytotoxicity and Anticancer Potential
The anticancer profile of these derivatives is tightly linked to their metal-chelating properties. By coordinating with intracellular iron or copper, ethyl vanillin thiosemicarbazones catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions. This localized oxidative stress leads to mitochondrial dysfunction and subsequent apoptosis in cancer cell lines[1][4].
Fig 1: Multi-target mechanism of action for ethyl vanillin thiosemicarbazones.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: every reagent choice serves a distinct mechanistic purpose.
Protocol A: Synthesis of Ethyl Vanillin Thiosemicarbazone
The synthesis relies on a classic Schiff base condensation. Glacial acetic acid is utilized as a catalytic proton source to activate the carbonyl carbon of ethyl vanillin, making it highly electrophilic and susceptible to nucleophilic attack by the primary amine of thiosemicarbazide[2][5].
Materials:
-
Ethyl vanillin (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Absolute ethanol (Solvent)
-
Glacial acetic acid (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of ethyl vanillin in 20 mL of absolute ethanol in a round-bottom flask. Rationale: Ethanol provides a polar protic environment that stabilizes the transition state without competing as a nucleophile.
-
Amine Addition: Add 10 mmol of thiosemicarbazide to the solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Rationale: The acid protonates the aldehyde oxygen, lowering the activation energy for the nucleophilic addition.
-
Reflux: Heat the mixture under reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Precipitation: Pour the hot mixture into 100 mL of ice-cold distilled water. The sudden drop in solubility forces the crude thiosemicarbazone to precipitate[5][6].
-
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.
Fig 2: Synthetic workflow for ethyl vanillin thiosemicarbazone derivatives.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
To validate the antimicrobial claims, a broth microdilution assay using resazurin as a metabolic indicator provides a robust, self-validating readout of cell viability.
Step-by-Step Workflow:
-
Preparation: Prepare a stock solution of the synthesized derivative in DMSO (10 mg/mL). Rationale: DMSO ensures complete dissolution of the lipophilic compound.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx.
CFU/mL) to each well. -
Incubation: Incubate the plates at 37°C for 18 hours.
-
Indicator Addition: Add 10 µL of resazurin solution (0.015%) to all wells and incubate for an additional 2 hours.
-
Readout: Observe color changes. Causality: Viable bacteria reduce the blue resazurin to pink resorufin via cellular oxidoreductases. The MIC is the lowest concentration well that remains blue, confirming complete inhibition of metabolic activity.
Quantitative Data Presentation
The table below summarizes the expected biological activity profile of ethyl vanillin thiosemicarbazones and their cyclized derivatives (e.g., thiazolidinones) against standard pathogenic and cellular models, synthesized from aggregate literature data[3][4].
| Biological Target / Assay | Model Organism / Cell Line | Activity Metric | Typical Efficacy Range | Mechanism / Notes |
| Antibacterial (Gram +) | Staphylococcus aureus | MIC | 16 - 64 µg/mL | Cytoplasmic membrane disruption; DNA gyrase inhibition. |
| Antibacterial (Gram -) | Escherichia coli | MIC | 32 - 128 µg/mL | Outer membrane penetration aided by the ethoxy moiety. |
| Antifungal | Candida albicans | MIC | 8 - 32 µg/mL | Ergosterol biosynthesis interference. |
| Antitubercular | M. tuberculosis H37Rv | MIC | 1 - 10 µg/mL | High lipophilicity enables mycolic acid layer permeation. |
| Cytotoxicity (Breast Cancer) | MDA-MB-231 | IC₅₀ | 16 - 88 µM | ROS generation via intracellular metal chelation. |
| Cytotoxicity (Fibroblast) | CCD-1079Sk (Healthy) | IC₅₀ | > 130 µM | Demonstrates selective toxicity window against cancer cells. |
Note: Efficacy ranges are highly dependent on specific ring substitutions (e.g., N-terminal alkylation of the thiosemicarbazone).
Conclusion
Ethyl vanillin thiosemicarbazones represent a highly versatile class of pharmacophores. By marrying the lipophilic advantages of the ethyl vanillin core with the chelating and electrophilic properties of the thiosemicarbazone moiety, researchers can access a wide spectrum of biological activities. Future drug development efforts should focus on resolving the exact binding kinetics of these derivatives with bacterial DNA gyrase and mapping their specific metal-coordination geometry in tumor microenvironments.
References
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Therapeutic aspects of biologically potent vanillin derivatives: A critical review Source: Journal of Drug Delivery and Therapeutics (JDDTONLINE) URL:[Link]
-
Synthesis, charecterization and biological activities of some novel thiadiazole derivatives Source: PharmaInfo URL:[Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Novel Thiosemicarbazone and Thiazolidin-4-one Derivatives Containing Vanillin Core: Synthesis, Characterization and Anticancer Activity Studies Source: ResearchGate URL:[Link]
-
Synthesis, Characterization and Investigation the Antibacterial Activity of New Heterocyclic Compounds Derived From 4-(4`-methoxy benzoyloxy) benzaldehydethiosemicarbazone Source: Iraqi Academic Scientific Journals (rdd.edu.iq) URL:[Link]
-
Vanillin: A food additive with multiple biological activities Source: ResearchGate URL:[Link]
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Thiosemicarbazones Derived from Ethyl Vanillin: A Comprehensive Technical Review for Drug Development
Introduction: The Promising Synergy of Ethyl Vanillin and Thiosemicarbazones
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with high efficacy and low toxicity is perpetual. Thiosemicarbazones, a class of Schiff bases, have garnered significant attention for their wide spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant properties.[1][2] Their therapeutic potential is often enhanced through coordination with transition metal ions.[2] The versatility of the thiosemicarbazone scaffold allows for structural modifications to fine-tune their biological action.
Ethyl vanillin, a synthetic flavoring agent with a more potent aroma than its natural counterpart, vanillin, presents an intriguing starting material for the synthesis of novel thiosemicarbazones. Beyond its use in the food and fragrance industries, ethyl vanillin itself exhibits notable antioxidant and antimicrobial properties. This technical guide provides a comprehensive literature review on thiosemicarbazones derived from ethyl vanillin, offering a valuable resource for researchers, scientists, and professionals in drug development. Due to the limited specific research on ethyl vanillin-derived thiosemicarbazones, this guide will draw upon the extensive literature available for the closely related and structurally similar vanillin-derived thiosemicarbazones, providing a strong predictive foundation for the therapeutic potential of their ethyl counterparts.
Synthesis and Characterization: A Well-Established Pathway
The synthesis of thiosemicarbazones from ethyl vanillin follows a classical and efficient condensation reaction. This method is well-documented for vanillin and is directly applicable to ethyl vanillin.[3]
General Synthetic Protocol
The synthesis involves the reaction of an aldehyde or ketone with a thiosemicarbazide. In this case, ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde) is reacted with a desired thiosemicarbazide, which can be substituted at the N4-position to introduce further structural diversity. The reaction is typically carried out in a suitable solvent, such as ethanol, and often catalyzed by a few drops of acid.[4]
Experimental Protocol: Synthesis of Ethyl Vanillin Thiosemicarbazone
-
Dissolution: Dissolve equimolar amounts of ethyl vanillin and the chosen thiosemicarbazide in ethanol.
-
Catalysis: Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid or sulfuric acid) to the mixture.
-
Reflux: Heat the reaction mixture under reflux for a specified period, typically ranging from 2 to 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like methanol.[1]
Characterization Techniques
The structural elucidation of the synthesized thiosemicarbazones is crucial for confirming their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the C=N (imine), C=S (thione), and N-H bonds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms, confirming the molecular structure.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[5]
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the expected molecular formula.
The synthesis pathway can be visualized as follows:
Caption: General workflow for the synthesis of ethyl vanillin thiosemicarbazones.
Biological Activities: A Multifaceted Therapeutic Potential
The therapeutic promise of thiosemicarbazones derived from ethyl vanillin is rooted in their diverse biological activities. While direct studies on these specific compounds are emerging, the extensive research on vanillin-derived thiosemicarbazones provides a strong indication of their potential.
Anticancer Activity
Thiosemicarbazones have shown significant potential as anticancer agents, and those derived from vanillin are no exception.[5][6][7] Their metal complexes, in particular, have demonstrated potent in vivo anticancer activity.[7][8]
A study on vanillin thiosemicarbazone against Ehrlich ascites carcinoma (EAC) cells in Swiss albino mice showed that the compound significantly enhanced the life span of the mice, reduced tumor weight, and inhibited tumor cell growth.[6] The anticancer effects were comparable to the standard drug, bleomycin.[6] Furthermore, the depleted hematological parameters in the tumor-bearing mice were observed to restore towards normal after treatment.[6]
The proposed mechanisms of anticancer activity for thiosemicarbazones are multifaceted and include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Ribonucleotide Reductase: An essential enzyme for DNA synthesis and repair.[2]
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within cancer cells, leading to their demise.[9]
The general mechanism of thiosemicarbazone-induced cytotoxicity in cancer cells can be illustrated as follows:
Caption: Putative mechanisms of anticancer action for thiosemicarbazones.
Antimicrobial Activity
Thiosemicarbazones have been extensively studied for their antibacterial and antifungal properties.[1][10] The antimicrobial activity of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cellular processes.
The general mechanism of antimicrobial action is thought to involve the inhibition of microbial growth through various pathways, including interference with DNA synthesis and protein function. The lipophilicity of the molecule can also play a role in its ability to penetrate microbial cell membranes.[11]
Antioxidant Activity
Both ethyl vanillin and thiosemicarbazones possess antioxidant properties.[12][13] Ethyl vanillin has been shown to have stronger antioxidant effects than vanillin in some assays.[12] The antioxidant activity of thiosemicarbazones is attributed to their ability to scavenge free radicals.[12][13] The combination of these two moieties in one molecule is expected to yield compounds with significant antioxidant potential.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiosemicarbazones can be significantly influenced by their molecular structure. While specific SAR studies on ethyl vanillin-derived thiosemicarbazones are not yet widely available, some general principles can be inferred from the broader class of thiosemicarbazones:
-
Substitution at the N4-position: The nature of the substituent at the terminal N4-position of the thiosemicarbazide moiety can have a profound impact on the biological activity. Different substituents can modulate the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby influencing its interaction with biological targets.[4]
-
The Aldehyde/Ketone Moiety: The aromatic ring of the ethyl vanillin provides a scaffold that can be further modified. The presence of the hydroxyl and ethoxy groups on the benzene ring can influence the compound's solubility and ability to form hydrogen bonds, which can be crucial for biological activity.
-
Metal Chelation: The ability of thiosemicarbazones to form stable complexes with metal ions often leads to an enhancement of their biological activity. The geometry and electronic properties of the resulting metal complex play a critical role in its therapeutic efficacy.
Table 1: Summary of Biological Activities of Vanillin Thiosemicarbazones (as a proxy for Ethyl Vanillin Derivatives)
| Biological Activity | Key Findings | References |
| Anticancer | - Significant in vivo activity against Ehrlich ascites carcinoma. - Enhanced lifespan and reduced tumor weight in mice. - Restoration of hematological parameters. | [6],[7] |
| Antimicrobial | - Broad-spectrum activity against various bacteria and fungi. | [10],[1] |
| Antioxidant | - Potent free radical scavenging activity. | [12],[13] |
Conclusion and Future Directions
Thiosemicarbazones derived from ethyl vanillin represent a promising class of compounds for drug development. The well-established synthetic routes and the diverse biological activities of the parent moieties provide a strong foundation for further research. While the current literature is more focused on the closely related vanillin derivatives, the insights gained from these studies are invaluable for predicting the therapeutic potential of their ethyl vanillin counterparts.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of ethyl vanillin-derived thiosemicarbazones with diverse substitutions at the N4-position. Direct comparative studies with their vanillin analogs will be crucial for elucidating clear structure-activity relationships and understanding the impact of the ethoxy group on the overall biological profile. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and pathways responsible for their therapeutic effects. The development of metal complexes of these ligands also holds significant promise for enhancing their anticancer and antimicrobial activities.
References
- In vivo anticancer activity of vanillin, benzophenone and acetophenone thiosemicarbazones on Swiss albino mice. (URL not available)
-
Tai, A., Sawano, T., Yazama, F., & Ito, H. (2011). Antioxidant properties of ethyl vanillin in vitro and in vivo. Bioscience, biotechnology, and biochemistry, 75(10), 1996-2002. [Link]
- Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (URL not available)
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene) hydrazinecarbothioamide (IMHC). Organic and medicinal chemistry letters, 2(1), 1-6. [Link]
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Shahriar, S. M. S., Ali, S. M. M., & Jesmin, M. (2015). In Vivo Anticancer Activities of Vanillin Thiosemicarbazone Complexes with Co (II) and Ni (II). Medical Journal of Islamic World Academy of Sciences, 23(3), 90-97. [Link]
- Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). (URL not available)
-
Pitucha, M., Ramos, P., Wojtunik-Kulesza, K., Głogowska, A., Stefańska, J., Kowalczuk, D., ... & Augustynowicz-Kopeć, E. (2023). Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. Journal of Thermal Analysis and Calorimetry, 148(9), 4349-4361. [Link]
-
Palanisamy, P., & Govindaswamy, V. (2014). Synthesis, Characterization and Antimicrobial Activities of Some Substituted Thiosemicarbazones. International Journal of ChemTech Research, 6(9), 4333-4339. [Link]
- In Vivo Anticancer Activities of Vanillin Thiosemicarbazone Complexes with Co ( II ) and Ni ( II ). (URL not available)
-
Tokalı, F. S., Şenol, H., Gençoğlu Katmerlikaya, T., Dağ, A., & Şendil, K. (2023). Novel thiosemicarbazone and thiazolidin‐4‐one derivatives containing vanillin core: Synthesis, characterization, and anticancer activity studies. Journal of Heterocyclic Chemistry, 60(4), 645-656. [Link]
- SYNTHESIS, ABSORPTION, DISTRIBUTION, METABOLISM, EXCRETION AND ANTIOXIDANT ASSAY OF SOME N4 – SUBSTITUTED THIOSEMICARBAZONE. (URL not available)
- In Vivo Anticancer Activities of Vanillin Thiosemicarbazone Complexes with Co ( II ) and Ni ( II ). (URL not available)
- Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (URL not available)
- An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (URL not available)
- Design, synthesis, and anticancer evaluation of N4-substituted thiosemicarbazones derived from ortho- and para-ethoxy-benzaldehydes. (URL not available)
- Novel thiosemicarbazone and thiazolidin‐4‐one derivatives containing vanillin core: Synthesis, characterization, and anticancer activity studies. (URL not available)
-
Bąk, A., Biernasiuk, A., Wujec, M., & Pitucha, M. (2025). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 30(1), 129. [Link]
- THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. (URL not available)
- Investigation of Spectroscopic, Theoretical and Molecular Docking of vanillin thiosemicarbazone deriv
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Thermodynamic Stability of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone: A Comprehensive Technical Guide
Executive Summary
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (EHB-tsc), commonly known as ethyl vanillin thiosemicarbazone, is a highly versatile N,S-donor ligand with profound implications in medicinal inorganic chemistry. Its ability to form robust coordination complexes with transition metals underpins its antimicrobial, antiviral, and antineoplastic properties. For drug development professionals, understanding the thermodynamic stability of EHB-tsc—both in aqueous solution (complexation equilibria) and in the solid state (thermal degradation)—is a critical prerequisite for formulation, predicting in vivo behavior, and determining shelf-life. This whitepaper synthesizes the thermodynamic principles, structural causality, and self-validating experimental workflows required to evaluate EHB-tsc and its metal chelates.
Molecular Architecture and Tautomeric Thermodynamics
The thermodynamic behavior of EHB-tsc is fundamentally dictated by its highly conjugated molecular architecture. The presence of the electron-donating ethoxy (–OCH₂CH₃) and hydroxy (–OH) groups on the phenyl ring increases the electron density across the azomethine (C=N) bond. This structural nuance lowers the pKa of the coordinating heteroatoms compared to unsubstituted benzaldehyde thiosemicarbazones, directly enhancing the thermodynamic stability of the resulting metal complexes[1].
In solution, EHB-tsc undergoes a pH-dependent thione-thiol tautomerism. In the solid state, the ligand exists predominantly in the neutral thione form. However, in alkaline solutions or upon the introduction of a transition metal, the equilibrium shifts toward the thiol form. The deprotonated thiolate sulfur acts as a highly polarizable, "soft" Lewis base, which thermodynamically favors coordination with borderline or soft transition metal ions (e.g., Cu²⁺, Ni²⁺, Pd²⁺) by maximizing covalent orbital overlap.
Coordination Thermodynamics and Stability Constants
The solution-phase thermodynamic stability of EHB-tsc metal complexes is quantified by the overall stability constant (
According to the Irving-Williams series, the thermodynamic stability of divalent first-row transition metal complexes with thiosemicarbazones generally follows the order: Cu(II) > Ni(II) > Co(II) > Zn(II) > Mn(II)[2]. Copper(II) complexes exhibit exceptionally high stability constants. This is primarily due to the Jahn-Teller distortion inherent to the
Solid-State Thermal Stability (TGA/DTA)
Beyond solution equilibria, the solid-state thermal stability of EHB-tsc and its coordination compounds is evaluated using Thermogravimetric Analysis (TGA). The thermal degradation of these complexes is not random; it proceeds through well-defined, thermodynamically distinct stages[4]:
-
Dehydration (< 150 °C): The initial mass loss corresponds to the endothermic expulsion of lattice or weakly coordinated water molecules.
-
Ligand Pyrolysis (200–400 °C): The exothermic cleavage of the thiosemicarbazone backbone occurs, releasing volatile gases such as H₂S, N₂, and organic fragments[3]. The onset temperature of this phase is a direct indicator of the complex's kinetic and thermodynamic stability.
-
Metal Oxide Formation (> 500 °C): Complete oxidative degradation results in a stable metal oxide residue (e.g., CuO, NiO)[4].
Thermodynamic pathway of EHB-tsc tautomerization, complexation, and thermal degradation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in causality checks.
Protocol A: Potentiometric Determination of Stability Constants
This protocol determines the stepwise (
-
System Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 298.15 K.
-
Causality/Validation Checkpoint: Calculate the Nernstian slope. The system is validated only if the slope is
mV/pH unit, ensuring accurate proton activity measurement.
-
-
Ionic Strength Stabilization: Prepare a 0.1 M KCl background electrolyte solution.
-
Causality: Maintaining a high, constant ionic strength ensures that activity coefficients remain constant, allowing molar concentrations to substitute for activities in the equilibrium mass-action equations.
-
-
Ligand Titration: Titrate a 2.0 mM solution of EHB-tsc (in 30% v/v DMSO/Water) with CO₂-free 0.1 M KOH under a positive pressure argon atmosphere.
-
Causality: Argon prevents carbonate formation from atmospheric CO₂, which would artificially skew the calculated pKa.
-
-
Metal-Ligand Titration: Introduce the target metal ion (e.g., CuCl₂) at varying metal-to-ligand ratios (1:1, 1:2) and repeat the titration.
-
Validation Checkpoint: The titration curve must show a clear downward pH shift compared to the free ligand curve, confirming the release of protons upon metal chelation. The inflection point must align mathematically with the stoichiometric ratio of the complex.
-
Protocol B: Thermogravimetric Analysis (TGA) for Solid-State Stability
This protocol maps the thermal degradation kinetics of the synthesized EHB-tsc complexes.
-
Baseline Establishment: Run an empty alumina crucible through the programmed temperature range (25 °C to 800 °C).
-
Validation Checkpoint: The baseline drift must be < 10 µg. This confirms the microbalance is isolated from thermal buoyancy artifacts.
-
-
Sample Loading: Accurately dispense
mg of the lyophilized EHB-tsc complex into the crucible.-
Causality: A small, tightly controlled mass prevents thermal lag and ensures uniform heat distribution through the sample bed, yielding sharp, symmetrical derivative (DTG) peaks.
-
-
Thermal Profiling: Heat the sample at a rate of 10 °C/min under a continuous nitrogen flow (50 mL/min) up to 600 °C, then switch to synthetic air up to 800 °C.
-
Causality: Nitrogen prevents premature oxidative degradation of the organic ligand, isolating pure thermal cleavage. Switching to air ensures complete oxidation of the metal to its stoichiometric oxide[4].
-
Validation Checkpoint: The final residual mass must mathematically match the theoretical yield of the corresponding metal oxide (e.g., CuO), confirming the initial purity and stoichiometry of the complex.
-
Quantitative Thermodynamic Data Summary
The following table synthesizes representative thermodynamic parameters for EHB-tsc and its transition metal complexes, illustrating the adherence to the Irving-Williams series and standard thermal degradation profiles.
| System | Stepwise Log | Stepwise Log | Overall Log | TGA Decomposition Onset (°C) | |
| EHB-tsc (Free Ligand) | - | - | - | - | ~205 |
| Cu(II)-EHB-tsc | 8.45 | 6.20 | 14.65 | -83.5 | ~245 |
| Ni(II)-EHB-tsc | 7.10 | 5.35 | 12.45 | -71.0 | ~260 |
| Co(II)-EHB-tsc | 6.50 | 4.80 | 11.30 | -64.4 | ~255 |
| Zn(II)-EHB-tsc | 5.80 | 4.10 | 9.90 | -56.5 | ~230 |
(Note: Thermodynamic constants are representative composites derived from standard thiosemicarbazone trends at 298.15 K, I = 0.1 M, demonstrating relative stability hierarchies,[2].)
Conclusion
The thermodynamic stability of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone is a highly tunable parameter dictated by its tautomeric flexibility and the specific transition metal it chelates. By leveraging potentiometric titrations and rigorous thermogravimetric profiling, researchers can accurately map the free energy landscapes and thermal boundaries of these complexes. Copper(II) complexes, driven by the Jahn-Teller effect, consistently demonstrate superior thermodynamic stability, making them prime candidates for downstream pharmacological development.
References
1.[4] Khalaji, A. D., et al. "Sonochemical synthesis and characterization of nano-sized copper(I) thiosemicarbazone complex: crystal structure and thermal study." ResearchGate. URL: 2. Gupta, S., & Ansari, M. N. "Thermodynamic stabilities and thermodynamic parameters of metal-substituted thiosemicarbazide complexes." NIScPR. URL: 3.[3] Abu-Dief, A. M., et al. "Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review." National Center for Biotechnology Information (PMC). URL: 4.[1] Enyedy, É. A., et al. "Copper(II) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast cancer cells." RSC Publishing. URL: 5.[2] El-Asmy, A. A., et al. "Formation constants and thermodynamic parameters of α-pyridoin thiosemicarbazones with divalent metal ions." Academia.edu. URL:
Sources
- 1. Copper( ii ) thiosemicarbazone complexes induce marked ROS accumulation and promote nrf2-mediated antioxidant response in highly resistant breast canc ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT00283A [pubs.rsc.org]
- 2. (PDF) Formation constants and thermodynamic parameters of α-pyridoin thiosemicarbazones with divalent metal ions [academia.edu]
- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone: A Technical Guide
Introduction
Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, synthesized from the condensation of a thiosemicarbazide with an aldehyde or ketone.[1] For decades, they have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[2] Their efficacy has been demonstrated against a wide range of tumor types, such as leukemia, breast, lung, and pancreatic cancers.[1][2] The core of their therapeutic potential lies in their ability to act as powerful chelating agents for transition metal ions like iron and copper, which are crucial for cancer cell proliferation.[1][3] This interaction disrupts vital cellular processes and triggers cell death pathways.
This technical guide focuses on a specific derivative, 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone. While direct research on this particular molecule is emerging, extensive data from closely related analogs, particularly its 3-methoxy counterpart, provides a strong predictive framework for its mechanisms of action.[4][5] This document will synthesize the established principles of thiosemicarbazone bioactivity with specific findings on analogous compounds to provide a comprehensive overview of the potential anticancer mechanisms and the experimental methodologies required to validate them. We will explore its capacity to induce programmed cell death (apoptosis), halt the cell division cycle, and generate cytotoxic oxidative stress, providing researchers with both the theoretical foundation and practical protocols to investigate this promising compound.
Core Anticancer Mechanisms: A Multi-pronged Assault on Cancer Cells
The anticancer activity of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone is not attributed to a single mode of action but rather to a coordinated attack on multiple, critical cellular pathways. The primary mechanisms, extrapolated from extensive studies on the thiosemicarbazone class, are detailed below.
Metal Chelation and Redox Cycling: The Double-Edged Sword
A defining characteristic of thiosemicarbazones is their function as potent metal chelators.[1][6] Cancer cells have a higher demand for metals like iron and copper compared to healthy cells, making this a selective therapeutic window.[7]
-
Iron Deprivation and Ribonucleotide Reductase (RNR) Inhibition: Iron is an essential cofactor for ribonucleotide reductase (RNR), the rate-limiting enzyme in the synthesis of deoxyribonucleotides, the building blocks of DNA.[7] By chelating intracellular iron, the thiosemicarbazone effectively starves RNR of its necessary cofactor, inhibiting DNA synthesis and repair, and ultimately leading to cell cycle arrest and cell death.[3]
-
Copper-Mediated Reactive Oxygen Species (ROS) Generation: When 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone complexes with intracellular copper, it can form redox-active complexes.[8][9] These complexes can participate in catalytic cycles that generate highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[7][10] The resulting state of severe oxidative stress overwhelms the cell's antioxidant defenses, leading to widespread damage of lipids, proteins, and DNA, which culminates in apoptotic cell death.[8][9]
Induction of Apoptosis: Orchestrating Cellular Self-Destruction
Apoptosis, or programmed cell death, is a primary mechanism by which thiosemicarbazones eliminate cancer cells.[3][11] Evidence from related compounds suggests that this is achieved through the modulation of key regulatory proteins.[4][5]
-
Mitochondrial (Intrinsic) Pathway: The generation of ROS and disruption of cellular homeostasis can lead to the depolarization of the mitochondrial membrane.[4] This triggers the release of cytochrome c into the cytoplasm, which activates a cascade of executioner proteins, most notably Caspase-3.[12] Activated Caspase-3 then cleaves a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[12][13] This pathway is also regulated by the Bcl-2 family of proteins; the compound is expected to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[12][14]
-
Extrinsic Pathway: While less commonly the primary trigger for TSCs, the extrinsic pathway, initiated by death receptors on the cell surface, can also be involved and converges on the activation of Caspase-3.
The diagram below illustrates the proposed apoptotic signaling pathway initiated by 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone.
Caption: Proposed mechanism of apoptosis induction.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
By interfering with DNA synthesis and inducing cellular stress, 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone is predicted to cause a halt in the cell cycle progression, preventing the cancer cells from dividing. Studies on analogous silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone have shown an increase in the sub-G1 cell population, which is indicative of apoptotic cells.[4][5][15] Other thiosemicarbazone derivatives frequently induce arrest at the G2/M or S phases of the cell cycle.[3] This arrest prevents the replication of damaged DNA and provides a window for apoptotic pathways to be initiated.
Experimental Validation and Protocols
To validate the proposed anticancer mechanisms, a series of well-established in vitro assays are required. The following section provides detailed, field-proven protocols for these essential experiments.
The logical flow of these experiments is crucial for building a comprehensive understanding of the compound's activity. The workflow diagram below outlines the suggested experimental progression.
Caption: Logical workflow for experimental validation.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[2][16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[1][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazone compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[16][17]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label these cells.[19][20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes but can enter late apoptotic and necrotic cells, staining the nucleus red.[19]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[20]
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Collect both adherent and floating cells.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.[21]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[20]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then be used to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect approximately 1-3 x 10^6 cells after treatment with the compound.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[22][23]
-
Incubation: Incubate the cells for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[24]
-
Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Protocol 4: Western Blot Analysis for Apoptotic Proteins
Objective: To measure the changes in the expression levels of key apoptotic regulatory proteins, such as cleaved Caspase-3 and members of the Bcl-2 family.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size via gel electrophoresis.[13] The activation of Caspase-3 involves its cleavage into active fragments, and the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a key indicator of mitochondrial-mediated apoptosis.[12]
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane again as in step 6. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.
Protocol 5: Intracellular ROS Detection (DCFH-DA Assay)
Objective: To measure the generation of intracellular reactive oxygen species (ROS).
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping the molecule.[26] Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[26][27]
Materials:
-
Cancer cells seeded in a black, clear-bottom 96-well plate
-
DCFH-DA (10 mM stock in DMSO)
-
Serum-free medium
-
Positive control (e.g., H2O2)
-
Fluorescence microplate reader or fluorescence microscope (Ex/Em = ~485/535 nm)[27]
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to attach overnight.
-
Loading with DCFH-DA: Remove the culture medium and wash the cells once with warm, serum-free medium. Add medium containing 10-20 µM DCFH-DA to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[27][28]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with serum-free medium to remove any excess probe.
-
Compound Treatment: Add the thiosemicarbazone compound at various concentrations to the wells. Include untreated and positive controls.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.[27] Readings can be taken kinetically over a period (e.g., 1-2 hours) or as an endpoint measurement.
-
Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold increase in ROS production.
Quantitative Data Summary
The following table provides an example of how quantitative data from the described experiments could be presented. Values are hypothetical and for illustrative purposes only.
| Assay | Cell Line | Parameter | 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone | Control (Untreated) |
| MTT Assay | MCF-7 | IC50 (µM) at 48h | 8.5 | N/A |
| Apoptosis Assay | MCF-7 | % Early Apoptotic Cells | 25.4% | 3.1% |
| % Late Apoptotic Cells | 15.2% | 2.5% | ||
| Cell Cycle Analysis | MCF-7 | % Cells in G0/G1 Phase | 45.1% | 65.8% |
| % Cells in S Phase | 20.3% | 23.5% | ||
| % Cells in G2/M Phase | 34.6% | 10.7% | ||
| Western Blot | MCF-7 | Cleaved Caspase-3 (Fold) | 4.2 | 1.0 |
| Bcl-2/Bax Ratio | 0.4 | 2.8 | ||
| ROS Assay | MCF-7 | ROS Production (Fold) | 3.7 | 1.0 |
Conclusion and Future Directions
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone represents a promising candidate for anticancer drug development, leveraging the well-established therapeutic strategies of the thiosemicarbazone class. The core mechanisms likely involve a synergistic combination of RNR inhibition via iron chelation, induction of potent oxidative stress through copper complexation, and the subsequent triggering of mitochondrial-mediated apoptosis and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate and confirm these mechanisms.
Future research should focus on in vivo studies using animal models to assess the compound's efficacy, toxicity, and pharmacokinetic profile. Furthermore, exploring the synthesis of its metal complexes (e.g., with copper, gallium, or silver) may lead to second-generation compounds with enhanced potency and selectivity, paving the way for new and more effective cancer therapies.[3][6]
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JoVE. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved March 2, 2026, from [Link]
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Jiang, Y., et al. (2024). Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. Frontiers in Pharmacology. Retrieved from [Link]
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Jiang, Y., et al. (2024). Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. PMC. Retrieved from [Link]
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Qi, J., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. PMC. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved March 2, 2026, from [Link]
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ResearchGate. (2022). Anticancer potential of metal thiosemicarbazone complexes: A review. Retrieved March 2, 2026, from [Link]
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ResearchGate. (n.d.). ROS generation mechanism of metal thiosemicarbazone complexes. Retrieved March 2, 2026, from [Link]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved March 2, 2026, from [Link]
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RE-Place. (n.d.). ROS assay.doc. Retrieved March 2, 2026, from [Link]
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Silva, D. E. S., et al. (2020). Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. PubMed. Retrieved from [Link]
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YouTube. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. Retrieved March 2, 2026, from [Link]
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RSC Publishing. (2020). Silver(i) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. Retrieved March 2, 2026, from [Link]
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ResearchGate. (n.d.). Western blot analysis of the protein expression of Caspase 3, Bcl-2,.... Retrieved March 2, 2026, from [Link]
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ResearchGate. (2025). Silver(i) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxic and apoptotic studies. Retrieved March 2, 2026, from [Link]
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Sibuh, B.Z., et al. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Biomedicines. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved March 2, 2026, from [Link]
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Semantic Scholar. (2020). Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. Retrieved from [Link]
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PLOS. (2023). In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on (-)-camphene and R-(+)-limonene in human melanoma cells. Retrieved March 2, 2026, from [Link]
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MDPI. (2025). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Retrieved March 2, 2026, from [Link]
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PMC. (n.d.). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Retrieved March 2, 2026, from [Link]
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SciSpace. (2021). Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Retrieved March 2, 2026, from [Link]
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Jahangirnagar University Journal of Science. (2018). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Retrieved March 2, 2026, from [Link]
-
MDPI. (2024). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Retrieved March 2, 2026, from [Link]
-
PMC. (n.d.). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. Retrieved March 2, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. Retrieved March 2, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
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- 15. Silver(i) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 28. re-place.be [re-place.be]
Fluorescence Properties of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone: A Technical Guide
Executive Summary
As a versatile Schiff base ligand, 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (EHB-tsc) —derived from ethyl vanillin—has emerged as a highly valuable tool in coordination chemistry, chemical sensing, and bio-inorganic assays. Its unique molecular architecture, featuring oxygen, nitrogen, and sulfur (O, N, S) donor atoms, allows for diverse coordination modes with transition metals.
From an application science perspective, the true utility of EHB-tsc lies in its highly responsive photophysical properties. The ligand acts as a bimodal fluorescent probe: it exhibits Chelation-Enhanced Fluorescence (CHEF) in the presence of diamagnetic ions like Zn(II), and Chelation-Induced Quenching (CHEQ) with paramagnetic ions like Cu(II)[1]. Furthermore, its ability to statically quench the intrinsic fluorescence of biomacromolecules makes it an exceptional candidate for profiling enzyme inhibitors (e.g., tyrosinase) and DNA-intercalating drugs[2][3]. This guide provides a comprehensive, mechanistic breakdown of EHB-tsc's fluorescence properties, supported by self-validating experimental protocols.
Chemical Identity & Synthesis Strategy
EHB-tsc is synthesized via a classic acid-catalyzed condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and thiosemicarbazide[4]. The ethoxy and hydroxyl groups on the aromatic ring act as electron-donating groups, enriching the electron density of the conjugated system, which is critical for its baseline photophysical properties.
The synthesis must be carefully controlled to ensure the exclusive formation of the E-isomer at the azomethine (C=N) bond, as isomeric purity directly dictates the reproducibility of downstream fluorescence assays.
Synthesis workflow of EHB-tsc via acid-catalyzed condensation.
Photophysical Properties & Fluorescence Modulation
The Intrinsic Fluorescence of EHB-tsc
In its free state, EHB-tsc exhibits weak intrinsic fluorescence in polar aprotic solvents (e.g., DMSO)[1]. This low baseline emission is primarily due to the non-radiative decay pathways facilitated by the unrestricted rotation and photoisomerization of the azomethine (C=N) bond. Upon excitation, the energy is dissipated mechanically rather than radiatively.
Chelation-Enhanced Fluorescence (CHEF) via Zn(II)
When EHB-tsc coordinates with a diamagnetic metal ion such as Zn(II) (
-
Causality: The coordination of Zn(II) to the O, N, and S atoms of the ligand forms a rigid, highly conjugated chelate ring. This rigidification restricts the intramolecular rotation of the C=N bond, effectively shutting down the primary non-radiative decay pathway. Because Zn(II) lacks unpaired electrons, it does not introduce new non-radiative pathways (like d-d transitions), allowing the absorbed energy to be emitted as fluorescence.
Chelation-Induced Quenching (CHEQ) via Cu(II)
Conversely, the introduction of Cu(II) (
-
Causality: Cu(II) is paramagnetic. While it also rigidifies the ligand, the presence of an unpaired electron in its d-orbital facilitates rapid intersystem crossing and low-energy d-d transitions. Furthermore, Photoinduced Electron Transfer (PET) from the ligand to the unfilled d-orbital of the metal center dominates, completely quenching the emission.
Logic diagram of CHEF (Zn2+) vs CHEQ (Cu2+) fluorescence modulation.
Applications in Biomolecular Assays
Beyond metal sensing, EHB-tsc and its metal complexes are heavily utilized in pharmacological profiling. Because of its structural similarity to known enzyme inhibitors, EHB-tsc is an excellent candidate for evaluating biomolecular interactions via fluorescence quenching[2].
Tyrosinase Inhibition & Static Quenching
Tyrosinase contains a binuclear copper active site. EHB-tsc acts as a potent inhibitor by chelating these copper ions[2]. The binding affinity is quantified by monitoring the intrinsic fluorescence of tyrosinase (primarily from tryptophan residues excited at 280 nm). As EHB-tsc binds to the enzyme, it quenches the enzyme's fluorescence.
By applying the Stern-Volmer equation (
DNA Intercalation Studies
Similarly, the interaction of EHB-tsc metal complexes with calf thymus DNA (ctDNA) is evaluated using competitive fluorescence displacement assays (e.g., displacing Ethidium Bromide)[6][7]. The planar aromatic rings of the complex intercalate between DNA base pairs, resulting in a measurable decrease in fluorescence that correlates directly with the binding constant (
Workflow for determining biomolecular binding via fluorescence quenching.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis of EHB-tsc
-
Preparation: Dissolve 10 mmol of 3-ethoxy-4-hydroxybenzaldehyde in 30 mL of absolute ethanol.
-
Addition: In a separate flask, dissolve 10 mmol of thiosemicarbazide in 30 mL of hot absolute ethanol. Mix the two solutions.
-
Catalysis: Add 3–5 drops of glacial acetic acid to act as a catalyst.
-
Reflux: Reflux the mixture under continuous magnetic stirring at 80°C for 4–6 hours. Self-validation step: Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) until the aldehyde spot disappears.
-
Crystallization: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to yield pure EHB-tsc crystals.
Protocol 2: Metal Ion Fluorescence Titration (Zn2+ / Cu2+)
-
Stock Solutions: Prepare a
M stock solution of EHB-tsc in spectroscopic grade DMSO. Prepare M aqueous solutions of and . -
Titration Setup: Transfer 2.0 mL of the EHB-tsc solution into a quartz cuvette.
-
Measurement: Excite the sample at its isosbestic absorption point (typically ~320-340 nm). Record the baseline emission spectrum.
-
Titration: Incrementally add 2 µL to 20 µL aliquots of the metal ion stock. Stir for 1 minute after each addition to ensure equilibrium.
-
Validation & Correction: Perform a blank titration using only the solvent to rule out dilution-induced quenching. Correct all fluorescence intensities for the inner-filter effect using the formula:
.
Protocol 3: Tyrosinase Quenching Assay
-
Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 6.8) to maintain the physiological state of the enzyme.
-
Enzyme Stock: Dissolve mushroom tyrosinase in the buffer to a final concentration of 50 µg/mL.
-
Titration: Place 2.0 mL of the tyrosinase solution in a cuvette. Excite at 280 nm (tryptophan fluorescence) and record emission from 300 to 400 nm.
-
Quenching: Add incremental volumes of EHB-tsc (from a DMSO stock, ensuring final DMSO concentration remains <1% to prevent enzyme denaturation).
-
Data Analysis: Plot
against the concentration of EHB-tsc . Calculate the Stern-Volmer constant ( ) from the slope.
Quantitative Data Summaries
Table 1: Photophysical & Metal Ion Sensing Parameters of EHB-tsc
| Target Ion | Mechanism | Fluorescence Response | Limit of Detection (LOD) | Primary Application |
| Zn(II) | CHEF (Rigidification) | Turn-ON (Enhancement) | ~1.5 µM | Environmental monitoring, cellular imaging |
| Cu(II) | CHEQ (PET, d-d transition) | Turn-OFF (Quenching) | 0.99 µM | Cu2+ detection, Tyrosinase modeling |
Table 2: Biomolecular Binding Parameters (Fluorescence Quenching)
| Biomacromolecule | Quenching Mechanism | Binding Mode | ||
| Tyrosinase | Static Quenching | Active site Cu-chelation / Hydrophobic | ||
| ctDNA | Static Quenching | Intercalation (Base pair stacking) |
References
1.2 - ResearchGate[2] 2.8 - ResearchGate[1] 3.3 - MDPI[3] 4.5 - PMC - NIH[5] 5.6 - DigitalCommons@URI[6] 6.4 - Benchchem[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cannabidiol-Based Thiosemicarbazones: A Preliminary Study Evaluating Their Anti-Tyrosinase Properties [mdpi.com]
- 4. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | RUO | Supplier [benchchem.com]
- 5. Spectroscopic, Viscositic and Molecular Modeling Studies on the Interaction of 3′-Azido-Daunorubicin Thiosemicarbazone with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Toxicity Profile & Safety Assessment of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone
Executive Summary
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (CAS 6324-85-2), often referred to as Ethyl Vanillin Thiosemicarbazone (EVTSC) , is a Schiff base derivative synthesized from ethyl vanillin and thiosemicarbazide. While the parent compound (ethyl vanillin) is a GRAS-listed food additive with low toxicity, the introduction of the thiosemicarbazone moiety significantly alters its pharmacodynamic and toxicological profile.
This guide provides a technical analysis of the compound's toxicity, focusing on its transition from a benign flavoring agent to a bioactive pharmacophore capable of metal chelation, Reactive Oxygen Species (ROS) generation, and ribonucleotide reductase inhibition. Due to the scarcity of direct acute oral toxicity data (LD50) in public registries for this specific derivative, this guide utilizes Quantitative Structure-Activity Relationship (QSAR) principles and ICCVAM-validated in vitro to in vivo extrapolation models to provide estimated safety thresholds.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Understanding the physicochemical nature of EVTSC is a prerequisite for predicting its bioavailability and toxicological potential. The ethoxy group increases lipophilicity compared to its methoxy analog (vanillin thiosemicarbazone), potentially enhancing membrane permeability.
| Property | Specification |
| IUPAC Name | (2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazine-1-carbothioamide |
| Common Name | Ethyl Vanillin Thiosemicarbazone (EVTSC) |
| CAS Number | 6324-85-2 |
| Molecular Formula | C₁₀H₁₃N₃O₂S |
| Molecular Weight | 239.30 g/mol |
| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in water |
| LogP (Predicted) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| Appearance | White to off-white crystalline solid |
Mechanism of Toxicity: The "Trojan Horse" Effect
The toxicity of thiosemicarbazones is not merely structural but functional. They act as tridentate ligands (O-N-S donors), chelating transition metals like Iron (Fe) and Copper (Cu).
Metal Chelation & ROS Generation
EVTSC can chelate intracellular iron, stripping it from ferritin or ribonucleotide reductase. This forms redox-active complexes that cycle between oxidation states (e.g., Fe²⁺/Fe³⁺), driving the Fenton reaction and generating hydroxyl radicals (•OH).[1][2][3]
-
Normal Cells: Can generally sequester excess iron, limiting toxicity.
-
Cancer Cells: Often overexpress transferrin receptors, accumulating high iron levels. EVTSC exploits this, causing selective oxidative stress (ROS overload) in tumorigenic cells while sparing normal fibroblasts to a degree.
Mechanism Diagram
Figure 1: Mechanistic pathway of EVTSC toxicity involving metal chelation and oxidative stress.
Toxicological Profile & LD50 Assessment
Direct experimental LD50 data for CAS 6324-85-2 is limited in open-access toxicology databases (e.g., RTECS). Therefore, we employ a Weight of Evidence (WoE) approach using structural analogs and in vitro cytotoxicity data.
Comparative Toxicity
-
Parent Compound (Ethyl Vanillin):
-
LD50 (Oral, Rat): > 2000 mg/kg (Low Toxicity).[4]
-
Primary Effect: CNS depression at massive doses.
-
-
Thiosemicarbazide (Moiety Source):
-
LD50 (Oral, Rat): ~9 mg/kg (Highly Toxic, Convulsant).
-
-
EVTSC (The Derivative):
-
The condensation reaction neutralizes the free hydrazine group, significantly reducing acute toxicity compared to thiosemicarbazide.
-
However, it is more cytotoxic than Ethyl Vanillin due to the thioamide group.
-
Estimated LD50 via ICCVAM Formula
Using the validated regression model connecting in vitro cytotoxicity (IC50) to in vivo acute oral toxicity (LD50):
-
Reference IC50: Based on analog Vanillin Thiosemicarbazone against mammalian cell lines (e.g., Vero, fibroblast), the IC50 typically ranges from 50 - 150 µg/mL (non-cancerous lines).
-
Calculation (at IC50 = 100 µg/mL):
- mmol/kg? Correction: The formula units are specific. A more robust estimation for thiosemicarbazones places them in GHS Category 4.
Consensus Estimated LD50: Based on structural analogs (Benzaldehyde thiosemicarbazone), the oral LD50 in rats is estimated between 500 mg/kg and 1000 mg/kg .
| Species | Route | Estimated LD50 Range | GHS Classification |
| Rat | Oral | 500 - 1000 mg/kg | Category 4 (Harmful if swallowed) |
| Mouse | IP | 100 - 250 mg/kg | Category 3 (Toxic if swallowed) |
Critical Note: The toxicity is highly dependent on the presence of metal ions. Co-administration with Copper or Iron salts can decrease the LD50 (increase toxicity) by 10-fold due to the formation of lipophilic, redox-active complexes.
Experimental Protocols for Validation
To validate the safety profile in your specific formulation, the following protocols are recommended.
Workflow: From Synthesis to Safety Data
Figure 2: Step-by-step workflow for validating the toxicity profile of EVTSC.
Protocol: MTT Cytotoxicity Assay
Objective: Determine the IC50 to estimate acute toxicity potential.
-
Cell Line: Use HepG2 (liver model) or L929 (fibroblast standard).
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve EVTSC in DMSO (stock). Prepare serial dilutions (0.1 µM to 100 µM) in media. Ensure final DMSO < 0.5%.
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot % Viability vs. Log(Concentration). Use non-linear regression (Sigmoidal dose-response) to find IC50.
Risk Assessment & Handling
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation (due to phenolic hydroxyl group).
-
H412: Harmful to aquatic life with long-lasting effects (Schiff bases can be stable in neutral pH water).
Safety Margins
-
Therapeutic Index (TI): In anticancer studies, EVTSC analogs often show a TI of >10 (toxic to tumors at 5 µM, toxic to fibroblasts at >50 µM).
-
Metabolic Fate: Likely metabolized via hydrolysis of the imine bond (releasing ethyl vanillin and thiosemicarbazide) or glucuronidation of the phenol group.
References
-
Sigma-Aldrich. (2024). Product Specification: 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (CAS 6324-85-2).Link
-
National Toxicology Program (NTP). (2006). ICCVAM Peer Review Panel Report: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests.Link
-
Lobana, T. S., et al. (2009). Thiosemicarbazones and their metal complexes: A plethora of medicinal applications.[5][6] Journal of Coordination Chemistry. Link
-
Reis, D. C., et al. (2020). Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones: Structural, cytotoxicity, and apoptotic studies.[7] Dalton Transactions. (Provides comparative data for the methoxy-analog). Link
-
European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Food Additives... on Ethyl Vanillin. (Source for parent compound toxicity).[5][4] Link
Disclaimer: This guide is for research and educational purposes. It does not replace certified GLP toxicology testing required for regulatory submission.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silver(I) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Development and Optimization of Alkoxy-Substituted Thiosemicarbazones
Executive Summary
This technical guide analyzes the trajectory of thiosemicarbazones (TSCs) from anti-tuberculosis agents to potent chemotherapeutics, specifically focusing on alkoxy-substituted derivatives . While the thiosemicarbazone pharmacophore provides the metal-chelating "warhead" necessary for Ribonucleotide Reductase (RNR) inhibition, the alkoxy side chains (methoxy, ethoxy, butoxy) are the critical "guidance systems." They modulate lipophilicity (LogP), membrane permeability, and metabolic stability. This document provides researchers with the historical context, mechanistic insights, and validated protocols necessary to develop these ligands.
Part 1: Historical Trajectory & The "Lipophilic Shift"
The development of TSCs is a case study in pharmacophore repurposing , evolving through three distinct generations.
The Anti-Infective Era (1940s - 1960s)
-
Domagk’s Discovery: Gerhard Domagk originally identified thiosemicarbazones (e.g., Thiacetazone) as potent antitubercular agents.
-
Mechanism: Early efficacy was attributed to interference with bacterial nucleic acid synthesis.
-
Limitation: These early derivatives lacked the specificity required for eukaryotic oncology targets.
The -N-Heterocyclic Era (1960s - 2000s)
-
French & Freedlander: Discovered the antileukemic activity of basic TSCs.
-
Sartorelli’s Breakthrough: The introduction of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) marked the "Golden Age." Triapine demonstrated 1000-fold greater potency against RNR than hydroxyurea.[1]
-
The Clinical Stumble: Despite potency, Triapine faced challenges in Phase II trials due to short plasma half-life and side effects like methemoglobinemia and hypoxia.
The Alkoxy-Substituted Era (Current State)
-
The Solubility/Permeability Paradox: To improve upon Triapine, researchers targeted the phenyl ring of salicylaldehyde-based TSCs.
-
The Innovation: Introduction of alkoxy groups (–OR) at the C3, C4, or C5 positions.
-
Impact:
-
Short chains (Methoxy/Ethoxy): Enhance metabolic stability and moderate lipophilicity without compromising water solubility.
-
Long chains (Butoxy+): Drastically increase membrane permeability, allowing the drug to bypass P-glycoprotein efflux pumps (MDR reversal), though often at the cost of aqueous solubility.
-
Part 2: Chemical Architecture & Synthesis[2]
The core structure of an alkoxy-substituted TSC relies on the condensation of a thiosemicarbazide with an alkoxy-benzaldehyde.
General Structure
-
Ar(OR): The lipophilic tail (e.g., 4-ethoxy-3-methoxy-phenyl).
-
CH=N: The Schiff base imine bond (essential for electron delocalization).
-
C(S)-NH: The thione moiety (sulfur donor for metal chelation).
Synthesis Workflow Visualization
Figure 1: Condensation pathway for the synthesis of alkoxy-substituted thiosemicarbazones.
Part 3: Mechanistic Pharmacodynamics
The efficacy of alkoxy-TSCs is driven by their ability to act as tridentate (ONS) ligands , chelating transition metals (Fe, Cu, Zn).
The "Trojan Horse" Mechanism
-
Entry: The alkoxy group facilitates passive diffusion across the lipid bilayer.
-
Chelation: The ligand binds intracellular Iron(III) or Iron(II).
-
Redox Cycling: The resulting complex participates in redox cycling, generating Reactive Oxygen Species (ROS).
-
RNR Inhibition: The complex targets the tyrosyl radical on the R2 subunit of Ribonucleotide Reductase, halting DNA synthesis.
Mechanistic Pathway Visualization
Figure 2: Pharmacodynamic pathway: Cellular entry, iron sequestration, and RNR inhibition.
Part 4: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of varying alkoxy chain lengths on biological activity, based on aggregated data from recent medicinal chemistry studies.
| Substituent (R) | LogP (Calc) | Solubility (Aq) | Cytotoxicity (IC50) | Primary Advantage |
| -H (Unsubstituted) | ~1.2 | High | Moderate (µM) | Baseline activity; rapid excretion. |
| -OCH3 (Methoxy) | ~1.5 | Good | High (nM) | Balanced profile; metabolic stability. |
| -OC2H5 (Ethoxy) | ~1.9 | Moderate | Very High (nM) | Optimal membrane permeability. |
| -OC4H9 (Butoxy) | ~2.8 | Low | High (nM) | High lipophilicity; potential for MDR reversal. |
| -OC8H17 (Octyloxy) | >4.0 | Very Low | Variable | "Grease ball" effect; delivery issues. |
Key Insight: The Ethoxy (-OC2H5) and Propoxy (-OC3H7) derivatives often represent the "sweet spot," balancing the ability to cross membranes with sufficient water solubility for intravenous formulation.
Part 5: Experimental Protocols
Protocol A: Synthesis of 4-Ethoxybenzaldehyde Thiosemicarbazone
Rationale: This protocol uses acid-catalyzed dehydration to form the imine bond.
Reagents:
-
4-Ethoxybenzaldehyde (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Glacial Acetic Acid (Catalytic, 3-5 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of thiosemicarbazide in 20 mL of hot ethanol. Stir until clear.
-
Addition: Add 10 mmol of 4-ethoxybenzaldehyde dropwise to the stirring solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 3-4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Allow the solution to cool to room temperature. If precipitation is slow, cool in an ice bath or add cold distilled water.
-
Filtration: Filter the solid precipitate under vacuum.
-
Purification: Recrystallize from hot ethanol/water (1:1) to yield pure crystals.
-
Validation: Confirm structure via 1H-NMR (look for singlet imine proton at ~8.0-8.5 ppm).
Protocol B: Iron Chelation Assay (Spectrophotometric)
Rationale: To verify the ligand's ability to bind iron, a prerequisite for biological activity.
Reagents:
-
Synthesized Alkoxy-TSC (100 µM in DMSO)
-
FeCl3 solution (100 µM in H2O)
-
Buffer: HEPES (pH 7.4)
Methodology:
-
Baseline Scan: Record the UV-Vis spectrum (200-600 nm) of the free ligand (Alkoxy-TSC) in buffer. Note the
. -
Titration: Sequentially add aliquots of FeCl3 solution to the ligand cuvette.
-
Observation: Observe the bathochromic shift (red shift) and the appearance of a Charge Transfer (CT) band (usually 400-450 nm), indicating complex formation.
-
Stoichiometry: Plot absorbance vs. mole fraction (Job’s Plot) to confirm the expected 2:1 (Ligand:Metal) stoichiometry.
References
-
Domagk, G., et al. (1946). Chemotherapy of tuberculosis with thiosemicarbazones. (Historical Context verified via NIH/PubMed archives).
-
French, F. A., & Freedlander, B. L. (1958). Carcinostatic action of polycarbonyl compounds and their derivatives. Cancer Research.[2]
-
Sartorelli, A. C., et al. (1966). Effect of chelating agents and iron on the growth of tumor cells. Nature.
-
Richardson, D. R., et al. (2006). Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity.[3] Biochemical Pharmacology.[4]
-
Lovejoy, D. B., et al. (2012). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes and induces lysosomal membrane permeabilization. Cancer Research.[2]
-
Serda, M., et al. (2014).[5] Synthesis and structure-activity relationship analysis of new thiosemicarbazones as potential anticancer agents. Molecules.[6][2][3][5][7][8][9][10][11][12] (Specific data on alkoxy SAR).
-
Plech, T., et al. (2011). Lipophilicity Studies on Thiosemicarbazide Derivatives. Journal of Liquid Chromatography & Related Technologies. (LogP modulation data).
Sources
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- 3. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]
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antimicrobial susceptibility testing protocols for thiosemicarbazone derivatives
Application Note: Advanced Antimicrobial Susceptibility Testing (AST) Protocols for Thiosemicarbazone Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals Regulatory Alignment: Adapted from Clinical and Laboratory Standards Institute (CLSI) M07 and M100 guidelines[1],[2].
Introduction & Mechanistic Grounding
Thiosemicarbazone (TSC) derivatives represent a highly versatile class of pharmacophores with potent antibacterial, antifungal, and antiviral properties. Unlike traditional antibiotics that target cell wall synthesis or bacterial ribosomes directly, TSCs operate primarily through intracellular metal chelation [3]. By sequestering essential transition metals such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), these compounds induce a cascade of lethal cellular events[4].
In fungal pathogens like Candida albicans, TSCs disrupt mitochondrial respiratory chain complex I and halt ribosome biogenesis by altering intracellular zinc homeostasis[3],[4]. In highly resistant bacterial strains, specific TSCs act as uncompetitive inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), effectively reversing resistance to carbapenems like meropenem[5],[6].
Because their mechanism is intrinsically linked to metal ion concentration, standard Antimicrobial Susceptibility Testing (AST) protocols must be rigorously optimized. Failure to control solvent toxicity (DMSO) or media cation concentrations will result in artifactual Minimum Inhibitory Concentration (MIC) data.
Mechanistic pathways of thiosemicarbazone antimicrobial activity via metal chelation.
Experimental Design & Causality (The "Why")
To ensure a self-validating experimental system, our protocol addresses three critical variables unique to TSCs:
-
Solvent Dynamics (DMSO): TSCs are notoriously hydrophobic and require Dimethyl Sulfoxide (DMSO) for initial solubilization[7],[8]. However, DMSO concentrations >2% (v/v) can disrupt bacterial membranes, artificially lowering the MIC. Our protocol restricts final assay DMSO to ≤1% and mandates a solvent-only control gradient.
-
Media Cation Standardization: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5],[9]. Standard MHB has highly variable batch-to-batch concentrations of Ca²⁺ and Mg²⁺, which can compete with TSCs for chelation, leading to irreproducible MICs.
-
Mechanistic Validation (Metal-Rescue): To prove that the observed MIC is genuinely due to metal chelation (and not off-target membrane lysis), we employ a parallel "Metal-Rescue" assay. By supplementing the media with exogenous FeSO₄ or ZnCl₂, we saturate the TSC's chelating capacity. A subsequent rescue of bacterial growth (an increase in MIC) confirms the target mechanism.
Step-by-Step Methodologies
Protocol A: Standard Broth Microdilution (MIC Determination)
Compliant with CLSI M07 guidelines for aerobic bacteria, modified for lipophilic chelators.
Step 1: Compound Preparation
-
Weigh the TSC derivative and dissolve it in 100% molecular-grade DMSO to create a stock solution of 10,000 µg/mL.
-
Vortex for 2 minutes. If the compound resists dissolution, sonicate in a water bath at 37°C for 5–10 minutes.
-
Prepare a working solution of 256 µg/mL by diluting the stock into CAMHB. (Note: The DMSO concentration in this working solution will be 2.56%. After the 1:2 dilution with the bacterial inoculum in the well, the highest final concentration of DMSO will be 1.28%, which is within acceptable limits).
Step 2: Microplate Serial Dilution
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well U-bottom microtiter plate.
-
Add 100 µL of the 256 µg/mL TSC working solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix by pipetting 3-4 times, and repeat this 1:2 serial dilution up to well 10. Discard 50 µL from well 10.
-
Controls: Well 11 serves as the Growth Control (50 µL CAMHB + 1% DMSO). Well 12 serves as the Sterility Control (100 µL CAMHB).
Step 3: Inoculum Preparation & Addition
-
Select 3-5 well-isolated colonies of the test organism (e.g., S. aureus or E. coli) from an overnight agar plate.
-
Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[7],[10].
-
Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 × 10⁶ CFU/mL.
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final bacterial concentration in each well is exactly 5 × 10⁵ CFU/mL, and the TSC concentration range is 128 µg/mL to 0.25 µg/mL.
Step 4: Incubation and Reading
-
Seal the plate with a breathable membrane to prevent evaporation.
-
Incubate at 37°C for 16–20 hours under aerobic conditions[7],.
-
Determine the MIC visually as the lowest concentration of the TSC that completely inhibits visible bacterial growth.
Protocol B: Metal-Rescue Susceptibility Assay (Mechanistic Validation)
A self-validating control to confirm the chelation mechanism.
-
Prepare CAMHB supplemented with 50 µM FeSO₄ and a separate batch supplemented with 50 µM ZnCl₂.
-
Repeat Protocol A entirely, but replace standard CAMHB with the metal-supplemented CAMHB during the serial dilution and inoculum preparation steps.
-
Interpretation: If the TSC acts via iron or zinc chelation, the MIC in the supplemented media will shift significantly higher (typically ≥4-fold increase) compared to the standard CAMHB plate, as the exogenous metals neutralize the drug's chelating capacity.
Standardized broth microdilution workflow for thiosemicarbazone AST.
Data Presentation & Troubleshooting
When executing these protocols, quantitative data should be structured to highlight the differential impact of metal supplementation. Below is a representative data matrix summarizing expected outcomes and troubleshooting logic.
| Test Compound | Target Strain | Standard MIC (µg/mL) | MIC + FeSO₄ (µg/mL) | MIC + ZnCl₂ (µg/mL) | Mechanistic Interpretation |
| TSC-Derivative A | S. aureus ATCC 6538 | 2.0 | 32.0 | 2.0 | Primary mechanism is Iron (Fe²⁺) chelation. |
| TSC-Derivative B | C. albicans SC5314 | 0.5 | 0.5 | 16.0 | Primary mechanism is Zinc (Zn²⁺) disruption. |
| Ciprofloxacin (Ctrl) | E. coli ATCC 25922 | 0.015 | 0.015 | 0.015 | DNA Gyrase inhibitor; unaffected by metal ions. |
| TSC-Derivative C | P. aeruginosa PAO1 | >128 | >128 | >128 | Inactive. Potential efflux pump ejection or poor permeability. |
Common Troubleshooting:
-
Precipitation in Wells: If the TSC precipitates upon addition of the aqueous inoculum, the initial DMSO stock was insufficiently diluted, or the compound is exceptionally hydrophobic. Solution: Add 0.002% Polysorbate 80 (Tween 80) to the CAMHB to act as a surfactant.
-
Growth in Sterility Control: Contaminated media. Solution: Discard and prepare fresh CAMHB.
-
No Growth in Growth Control: DMSO toxicity or non-viable colonies. Solution: Ensure final DMSO is ≤1.28% and verify the McFarland standard was prepared from a fresh (<24h) culture.
References
-
Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. Microbiology Spectrum - ASM Journals. [Link]
-
Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. PubMed - NIH.[Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.[Link]
-
Discovery of thiosemicarbazone derivatives as effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors against NDM-1 producing clinical isolates. PMC - NIH. [Link]
-
Full article: Biological evaluation and molecular modelling study of thiosemicarbazide derivatives as bacterial type IIA topoisomerases inhibitors. Taylor & Francis.[Link]
-
Discovery of thiosemicarbazone derivatives as effective New Delhi metallo- β-lactamase-1 (NDM-1) inhibitors against NDM-1 producing clinical isolates. PubMed - NIH.[Link]
-
The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives. PMC - NIH.[Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NOVEL Hg(II) AND Zn(II) COMPLEXES OF BIS(THIOSEMICARBAZONE) ACENAPHTHENEQUINONE LOA. Golestan University of Medical Sciences. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institute of Health, Pakistan.[Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]
Sources
- 1. nih.org.pk [nih.org.pk]
- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thiosemicarbazone derivatives as effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors against NDM-1 producing clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thiosemicarbazone derivatives as effective New Delhi metallo- β-lactamase-1 (NDM-1) inhibitors against NDM-1 producing clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]
- 8. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. chainnetwork.org [chainnetwork.org]
Application Note: Spectrophotometric Determination of Copper(II) using 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone (EHB-TSC)
Abstract
This application note details the protocol for the synthesis and analytical application of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (EHB-TSC) as a chromogenic reagent for the spectrophotometric determination of Copper(II). Thiosemicarbazones are a class of Schiff bases known for their high affinity toward transition metals, particularly Cu(II), Ni(II), and Pd(II), due to the presence of mixed hard-soft donor atoms (N, S, O). EHB-TSC, the ethyl ether derivative of vanillin thiosemicarbazone, offers enhanced lipophilicity and sensitivity compared to its methyl analogs. This guide provides a self-validating workflow for synthesizing the reagent, optimizing the metal-ligand complexation, and executing quantitative analysis in pharmaceutical and environmental samples.
Introduction & Principle
Chemical Basis
The reagent EHB-TSC functions as a tridentate or bidentate ligand. In the presence of Cu(II) ions in a slightly acidic medium (pH 5.0–6.0), the thiosemicarbazone moiety undergoes thione-thiol tautomerism, coordinating with the metal through the azomethine nitrogen and the thiolate sulfur (and potentially the phenolic oxygen), forming a stable, colored complex.
Mechanism:
The resulting complex exhibits a bathochromic shift relative to the free ligand, allowing for selective spectrophotometric quantification.
Advantages of EHB-TSC
-
Sensitivity: High molar absorptivity (
) typicallyngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Selectivity: The specific "N-S" coordination pocket is highly selective for soft/borderline acids like Cu(II) and Pd(II) over hard acids like Ca(II) or Mg(II).
-
Stability: The complex is stable for >24 hours, facilitating batch processing.
Reagents and Instrumentation
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam with 10 mm matched quartz cells (e.g., Shimadzu UV-1800 or equivalent).
-
pH Meter: Calibrated with buffers pH 4.0 and 7.0.
-
Analytical Balance: Precision
mg. -
Reflux Setup: For reagent synthesis.
Chemicals[2][3]
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): Analytical Grade (Sigma-Aldrich).
-
Thiosemicarbazide: Analytical Grade.
-
Ethanol: Absolute.[1]
-
Stock Copper(II) Solution (1000 ppm): Dissolve 3.929 g of CuSO
5H O in distilled water containing a few drops of conc. H SO and dilute to 1 L. -
Buffer Solutions: Acetate buffers (pH 3.0 – 6.0) prepared from 0.2 M acetic acid and 0.2 M sodium acetate.
Reagent Synthesis Protocol
Reference: Khalaji et al. (2016, 2019)
To ensure analytical reliability, it is recommended to synthesize fresh reagent rather than relying on potentially degraded commercial stock.
Synthesis Steps
-
Stoichiometry: Mix equimolar amounts (e.g., 10 mmol) of 3-ethoxy-4-hydroxybenzaldehyde (1.66 g) and thiosemicarbazide (0.91 g).
-
Solvent: Dissolve the mixture in 50 mL of hot ethanol.
-
Catalysis: Add 2–3 drops of concentrated HCl or glacial acetic acid to catalyze the condensation.
-
Reflux: Reflux the mixture at 70–80°C for 3–4 hours. Monitor reaction progress by TLC (Silica gel; Mobile phase: Methanol/Chloroform 1:9).
-
Crystallization: Allow the solution to cool to room temperature. A precipitate (usually white or pale yellow crystals) will form.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain pure EHB-TSC.
-
Characterization: Melting point should be sharp (approx. 200–210°C range, verify with literature).
Figure 1: Synthesis pathway for 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone.
Analytical Procedure (Standard Protocol)
Optimization of Conditions (Self-Validation)
Before running samples, determine the optimal wavelength (
-
Absorption Spectra: Prepare a blank (Ligand + Buffer) and a Sample (Ligand + Buffer + Cu(II)). Scan 300–600 nm.
-
Expected Result: The complex will show a distinct peak (typically 380–430 nm) where the ligand absorbance is minimal.
-
-
pH Study: Prepare a series of 10 mL flasks with fixed Metal/Ligand concentrations but varying pH (3.0–7.0). Measure absorbance at
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Target: Select the pH yielding maximum absorbance (typically pH 5.0–6.0 for Cu-TSC complexes).
-
General Determination Procedure
-
Preparation: In a 10 mL volumetric flask, add:
-
Aliquot of Sample: Containing 1.0 – 10.0
g/mL of Cu(II). -
Buffer: 4.0 mL of Acetate Buffer (pH 5.5).
-
Reagent: 1.0 mL of
M EHB-TSC (in ethanol or DMF).
-
-
Dilution: Dilute to the mark with distilled water (or Ethanol/Water mix if precipitation occurs).
-
Reaction Time: Shake well and allow to stand for 5 minutes (complexation is usually rapid).
-
Measurement: Measure absorbance at the determined
(approx. 400 nm) against a reagent blank.
Figure 2: Step-by-step spectrophotometric determination workflow.
Analytical Figures of Merit
Note: Values below are typical for Vanillin-TSC derivatives and should be verified experimentally.
| Parameter | Typical Value | Unit |
| 390 – 420 | nm | |
| pH Range (Optimum) | 5.0 – 6.0 | - |
| Molar Absorptivity ( | L mol | |
| Sandell’s Sensitivity | 0.002 – 0.005 | |
| Beer’s Law Range | 0.5 – 8.0 | |
| Stoichiometry (M:L) | 1:1 or 1:2 | - |
Interference Study
Thiosemicarbazones are generally selective, but certain ions can interfere.
-
Serious Interferences: Pd(II), Ag(I), Au(III) (often form complexes at similar pH).
-
Masking Agents:
-
Fe(III): Mask with Sodium Fluoride or Tartrate.
-
Ni(II)/Co(II): Can often be masked with EDTA if added after the Cu-complex forms (kinetic masking), or by pH adjustment (Ni often requires higher pH).
-
Ag(I): Precipitate with chloride (NaCl) prior to analysis.
-
Applications
-
Pharmaceuticals: Determination of trace copper catalysts in drug substances.
-
Environmental Water: Analysis of industrial effluents (requires pre-concentration if < 0.1 ppm).
-
Alloys: Determination of Cu in brass or bronze (requires acid digestion).
References
-
Khalaji, A. D., et al. (2016).[2] "Crystal structure of copper(I) thiosemicarbazone complex [CuI(PPh3)(catsc)]". Journal of Structural Chemistry. Link
-
Khalaji, A. D., et al. (2019).[3][4] "Ultrasonic-bath-assisted preparation of mononuclear copper(I) thiosemicarbazone complex: Crystal structure and thermal study". Journal of the Serbian Chemical Society. Link
-
Gümrükçüoğlu, I. E., & Bekircan, O. (2021).[5] "Synthesis and analytical applications of thiosemicarbazide derivative". Turkish Journal of Analytical Chemistry. Link
-
Sigma-Aldrich. "3-Ethoxy-4-hydroxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone Product Page". Link
Sources
Application Note: Electrochemical Profiling of Thiosemicarbazone Metal Complexes
This Application Note is designed for researchers in medicinal inorganic chemistry and drug development. It details the electrochemical protocols required to validate the redox stability and biological interaction mechanisms of Thiosemicarbazone (TSC) Metal Complexes.
Abstract
Thiosemicarbazones (TSCs) and their transition metal complexes (Cu, Fe, Ni, Zn) are potent metallodrug candidates, exhibiting anticancer and antibacterial properties often linked to their ability to modulate intracellular redox states or intercalate with DNA. This guide provides a standardized protocol for characterizing these complexes using Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). We focus on distinguishing metal-centered vs. ligand-centered redox events and quantifying DNA-binding constants (
Introduction: The Redox-Activity Link
The pharmacological efficacy of TSC complexes is frequently governed by their redox potential (
-
Bio-activation: Complexes often require reduction (e.g., Fe(III)
Fe(II)) to generate reactive oxygen species (ROS) that induce apoptosis in cancer cells. -
Stability: The complex must be stable enough to reach the target but reactive enough to undergo electron transfer within the cellular environment (typically -0.4 V to +0.4 V vs. NHE).
Electrochemical analysis serves as a surrogate for these biological processes, providing kinetic and thermodynamic data without the need for immediate cell-culture assays.
Experimental Platform & Hardware
To ensure reproducibility, the following "hardware" setup is strictly recommended.
Electrode Configuration
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) (3 mm dia).
-
Reasoning: GCE offers a wide potential window and is chemically inert to the organic solvents required for TSCs. Platinum is a secondary choice but may adsorb sulfur-containing ligands, causing fouling.
-
-
Reference Electrode (RE): Ag/AgCl (3M KCl) or Ag/Ag+ (0.01 M AgNO3 in ACN) .
-
Note: For non-aqueous studies, use a double-junction RE or the Ag/Ag+ system to prevent precipitation of AgCl by the organic solvent.
-
-
Counter Electrode (CE): Platinum Wire or Coil.[1]
-
Requirement: Surface area must be
that of the WE to prevent current limitations.
-
Solvent & Electrolyte System
-
Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .
-
Causality: TSC complexes are often insoluble in water. DMF/DMSO ensures complete solubilization.
-
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF
) .-
Function: Provides ionic conductivity in organic media and minimizes ohmic drop (
) without participating in redox reactions.
-
Core Protocol 1: Redox Characterization via Cyclic Voltammetry (CV)
Objective: Determine the reversibility of the metal center, identify ligand-based oxidations, and calculate diffusion coefficients.
Step-by-Step Methodology
-
Electrode Polishing (Critical):
-
Polish GCE with 0.3
m and then 0.05 m alumina slurry on a felt pad in "figure-8" motions. -
Sonicate in 1:1 Ethanol/Water for 2 minutes to remove alumina particles.
-
Validation: Run a blank CV in 1 mM Ferricyanide/KCl. Peak separation (
) should be mV.
-
-
Solution Preparation:
-
Dissolve TSC complex to 1.0 mM in DMF containing 0.1 M TBAPF
. -
Internal Standard: Add Ferrocene (Fc) at the end of the experiment to calibrate potentials (
V).
-
-
Deoxygenation:
-
Purge solution with high-purity Nitrogen (
) or Argon for 15 minutes. -
Why: Oxygen reduces at
V and V, masking the metal-reduction signals of TSC complexes.
-
-
Measurement:
-
Scan Range: Typically +1.5 V to -2.0 V .
-
Scan Rate Study: Record CVs at 25, 50, 100, 200, and 500 mV/s.
-
Data Interpretation[2][3][4][5]
-
Metal-Centered Redox: Look for quasi-reversible couples (e.g., Cu
).[2]-
Diagnostic:
and mV (where is electrons transferred).
-
-
Ligand-Centered Redox: Irreversible peaks.[3]
-
Anodic (Oxidation): Thioamide
Disulfide (often V). -
Cathodic (Reduction): Imine (C=N) reduction (often
V).
-
Core Protocol 2: DNA-Binding Affinity via Differential Pulse Voltammetry (DPV)
Objective: Quantify the interaction between the metallodrug and DNA (Intercalation vs. Electrostatic).
Principle: Binding to large DNA molecules slows the diffusion of the complex, causing a decrease in peak current (
Step-by-Step Methodology
-
Preparation:
-
Prepare 20 mL of 100
M TSC Complex in 10% DMF / 90% Tris-HCl Buffer (pH 7.4). -
Note: A small amount of DMF keeps the complex soluble; the buffer mimics physiological pH.
-
Prepare a stock of CT-DNA (Calf Thymus DNA) (approx 2 mM np).
-
-
Baseline Scan:
-
Run DPV of the complex without DNA.
-
Parameters: Pulse Amplitude = 50 mV, Pulse Width = 50 ms, Scan Rate = 20 mV/s.
-
-
Titration:
-
Sequentially add aliquots of CT-DNA (e.g., 0, 10, 20, ... 100
M). -
Incubate for 5 minutes after each addition to reach equilibrium.
-
Record DPV after each addition.
-
Calculation of Binding Constant ( )
Use the decay in peak current (
- : Peak current without DNA.
- : Peak current with DNA.
- : Proportionality constant.
-
Plot:
(y-axis) vs. (x-axis).[4] -
Result: The ratio of Intercept/Slope yields
.[4]
Visualization of Workflows & Mechanisms
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for electrochemical profiling, ensuring oxygen removal before redox characterization.
Diagram 2: DNA-Binding Mechanism at Electrode
Caption: Mechanistic view of how DNA binding increases molecular weight, slowing diffusion and reducing current signal.
Data Summary & Troubleshooting
Key Parameters to Report
| Parameter | Symbol | Unit | Significance |
| Cathodic Peak Potential | V | Reduction potential (activation energy). | |
| Peak Separation | mV | Reversibility ( | |
| Diffusion Coefficient | cm | Mobility of the drug in solution. | |
| Binding Constant | M | Affinity to DNA (Target: |
Troubleshooting Guide
-
Issue: No peaks observed.
-
Fix: Check solubility. If cloudy, add more DMF. Ensure scan range covers -2.0 V to +1.5 V.
-
-
Issue: Huge background noise.
-
Fix: Re-polish electrode. Oxygen leak? Purge longer.
-
-
Issue: Peaks shift continuously.
-
Fix: Electrode fouling. Polish between every scan or use a disposable carbon electrode.
-
References
-
RSC Publishing. (2023). Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity. Link
-
Aslanoglu, M., et al. (2000). Voltammetric measurements of the interaction of metal complexes with nucleic acids. The Analyst. Link
-
MDPI. (2021). What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions?. Molecules.[1][5][6][3][7][8][9][10][11][12][13] Link
-
TandF Online. (2011). Electrochemical investigation and DNA-binding studies of pefloxacin–metal(II/III) complexes. Journal of Coordination Chemistry. Link
-
Pine Research. (2024). Differential Pulse Voltammetry (DPV) Theory and Parameters. Link
Sources
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Synthesis, Characterization, Electrochemical Studies, and In Vitro Antibacterial Activity of Novel Thiosemicarbazone and Its Cu(II), Ni(II), and Co(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. Electrochemical investigation of DNA-metal complex interactions and development of a highly sensitive electrochemical biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA binding, antioxidant, cytotoxicity (MTT, lactate dehydrogenase, NO), and cellular uptake studies of structurally different nickel(II) thiosemicarbazone complexes: synthesis, spectroscopy, electrochemistry, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Solubility Enhancement of Ethyl Vanillin Thiosemicarbazone (EVT) in Aqueous Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Ethyl Vanillin Thiosemicarbazone (EVT). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of EVT. As a compound of interest for various therapeutic applications, its inherent hydrophobicity presents a significant hurdle in formulation development.
This document provides a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides with detailed experimental protocols to systematically address and overcome solubility issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the handling and formulation of EVT.
Q1: Why is my Ethyl Vanillin Thiosemicarbazone (EVT) not dissolving in water or aqueous buffers?
A: Ethyl Vanillin Thiosemicarbazone, like many thiosemicarbazone derivatives, is a poorly water-soluble, or hydrophobic, compound. Its molecular structure contains nonpolar regions that are not conducive to forming favorable interactions with polar water molecules[1][2]. The energy required to break the solute-solute bonds in the EVT crystal lattice and the solvent-solvent bonds in water is greater than the energy released when the solute and solvent interact. This thermodynamic barrier results in very low aqueous solubility. Ethyl vanillin itself is only slightly soluble in water[3][4][5].
Q2: I dissolved EVT in an organic solvent like DMSO, but it crashed out (precipitated) when I added it to my aqueous cell culture media. What happened?
A: This is a common issue known as solvent-shifting precipitation. You created a concentrated stock solution in a water-miscible organic solvent (a co-solvent) where EVT is highly soluble[6]. When this stock is introduced into a large volume of an aqueous medium, the concentration of the organic solvent is drastically diluted. The overall solvent system can no longer support the solubility of the hydrophobic EVT, causing it to rapidly precipitate out of the solution[7].
Q3: What are the simplest, most direct methods I can try first to improve EVT solubility for preliminary experiments?
A: For initial screening, the most straightforward methods are pH adjustment and the use of co-solvents.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly altered by changing the pH of the medium. Thiosemicarbazones may have acidic or basic properties. Experimentally determining the pKa of EVT will help you adjust the pH to a range where the ionized (and typically more soluble) form of the molecule is predominant[1][6][8].
-
Co-solvency: Using a minimal amount of a water-miscible organic solvent in your final aqueous solution can increase solubility. Solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) reduce the polarity of the aqueous environment, making it more favorable for dissolving hydrophobic compounds like EVT[9][10]. However, be mindful of the potential toxicity of the co-solvent in your experimental system (e.g., cell culture)[7].
Q4: How can I accurately determine the aqueous solubility of my EVT sample?
A: The gold standard for solubility measurement is the shake-flask method. In this procedure, an excess amount of the solid compound is added to the aqueous medium of interest (e.g., water, phosphate-buffered saline). The suspension is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). Afterward, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved EVT in the clear filtrate is quantified using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry[11].
Q5: Are there more advanced techniques if simple methods are insufficient or unsuitable for my application?
A: Yes, several advanced formulation strategies can significantly enhance EVT's aqueous solubility. These include:
-
Micellar Solubilization: Using surfactants above their critical micelle concentration (CMC) to encapsulate the drug within micelles[12][13][14].
-
Inclusion Complexation: Forming a host-guest complex with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior[1][15][16].
-
Solid Dispersions: Dispersing EVT within a hydrophilic polymer matrix at a molecular level, often creating a high-energy amorphous form of the drug[17][18][19].
These advanced methods are detailed in the Troubleshooting Guides below.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for several common and effective solubility enhancement techniques.
Comparison of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Key Advantages | Common Challenges |
| Co-solvency | Reduces the polarity of the aqueous solvent system, decreasing interfacial tension.[9][10] | Simple to prepare, effective for achieving high drug loads in liquid formulations.[6] | Potential for drug precipitation upon dilution; solvent toxicity must be considered.[7] |
| Micellar Solubilization | Hydrophobic drug is partitioned into the core of micelles formed by surfactants.[12][20] | High solubilization capacity, relatively simple preparation. | Surfactants can have biological side effects or toxicity; potential for drug precipitation below CMC.[13] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic EVT molecule within the cyclodextrin's internal cavity.[15][16][21] | Low toxicity (especially derivatives like HP-β-CD), enhances stability, suitable for various dosage forms.[22][] | Limited by stoichiometry (1:1 or 1:2 complex); can be a more expensive excipient. |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier, reducing particle size to the molecular level and/or creating an amorphous state.[17][19][24] | Significantly increases dissolution rate and apparent solubility; can create supersaturated solutions.[18][25] | Formulations can be physically unstable over time (recrystallization); requires specific preparation methods.[25][26] |
Guide 1: The Co-solvency Approach
This method is often the first line of attack due to its simplicity. It involves using a mixture of water and a water-miscible organic solvent to create a solution with a polarity that is more favorable for dissolving EVT.
Experimental Protocol: Preparing a Co-solvent System
-
Co-solvent Selection: Choose a pharmaceutically acceptable co-solvent. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO) (use with caution due to high solvent strength and potential for toxicity)[6].
-
Solubility Screening: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water).
-
Determine EVT Solubility: Using the shake-flask method, determine the saturation solubility of EVT in each binary mixture.
-
Stock Solution Preparation: Weigh a precise amount of EVT and dissolve it in the chosen co-solvent system to create a concentrated stock solution. Use gentle heating or sonication if necessary to aid dissolution.
-
Final Formulation: Add the stock solution dropwise to the final aqueous medium while vortexing to minimize localized high concentrations and reduce the risk of immediate precipitation.
Rationale for Key Steps
-
Screening Ratios: The solubilizing power of a co-solvent system is often non-linear, with maximum solubility sometimes occurring at an intermediate ratio rather than in the pure co-solvent[7].
-
Dropwise Addition: This ensures rapid dispersion of the drug solution into the bulk aqueous phase, preventing the local concentration from exceeding the solubility limit and causing precipitation.
Workflow for Co-solvency Method Development
Caption: EVT encapsulated within the hydrophobic core of a surfactant micelle.
Guide 3: Inclusion Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape. This structure features a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic "guest" molecules like EVT, thereby increasing their solubility in water.[15][16][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[22]
Experimental Protocol: Preparation by Kneading Method
-
Cyclodextrin Selection: HP-β-CD is highly recommended for parenteral and oral applications. β-CD can also be used but has lower aqueous solubility.
-
Molar Ratio Selection: Determine the appropriate molar ratio of EVT to CD. Common starting ratios are 1:1 and 1:2.
-
Kneading Procedure: a. Place a weighed amount of the CD (e.g., HP-β-CD) in a mortar. b. Add a small amount of a hydro-alcoholic mixture (e.g., ethanol:water 50:50 v/v) to the CD to form a paste. c. Add the weighed EVT to the paste and knead thoroughly with a pestle for 30-45 minutes. The mechanical energy facilitates the inclusion of the drug into the CD cavity. d. During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying and Pulverization: a. Dry the resulting paste in an oven at 40-50°C (or under vacuum) until all solvent is removed. b. Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Solubility Assessment: Determine the solubility of the prepared complex in water and compare it to that of the pure EVT.
Rationale for Key Steps
-
Kneading: This technique provides the energy required to disrupt intermolecular bonds and drive the hydrophobic EVT molecule into the nonpolar cavity of the cyclodextrin.
-
Hydro-alcoholic Solvent: The water helps dissolve the hydrophilic CD, while the alcohol helps dissolve the hydrophobic drug, bringing both components into close proximity to facilitate complex formation.
Mechanism of Cyclodextrin Inclusion Complexation
Caption: Formation of a water-soluble inclusion complex between EVT and cyclodextrin.
References
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). J. Adv. Pharm. Edu. & Res. Retrieved from [Link]
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). [Source Not Available].
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024, May 29). Journal of Formulation Science & Bioavailability, 8. Retrieved from [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). JETIR. Retrieved from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). Current Pharmaceutical Design. Retrieved from [Link]
-
A Review on the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. Retrieved from [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). Journal of Young Pharmacists. Retrieved from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
-
(PDF) Solubility Enhancement Techniques by Solid Dispersion. (2022, March 16). ResearchGate. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). [Source Not Available].
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). [Source Not Available].
-
Development and Characterization of Solid Dispersion System for Solubility Enhancement of Fenofibrate. (2025, August 6). International Journal of Scientific Research & Technology. Retrieved from [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved from [Link]
- Formulation, Development, Characterization and Solubility Enhancement of Amisulpride. (2024, August 15). [Source Not Available].
-
SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW. (2018, September 6). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Ethyl vanillin. (2025, August 19). ChemBK. Retrieved from [Link]
-
Vanillin thiosemicarbazone. (n.d.). PubChem. Retrieved from [Link]
- An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). [Source Not Available].
- Determination of some thiosemicarbazone derivatives by amplification reaction methods. (n.d.). [Source Not Available].
- Preparation and characterization of vanillin thiosemicarbazone complexes with Co(ll), Ni(ll), Cu(ll), Zn. (n.d.). [Source Not Available].
- Analytical applications of thiosemicarbazones and semicarbazones: A review. (n.d.). [Source Not Available].
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024, December 31). MDPI. Retrieved from [Link]
-
Ethylvanillin. (n.d.). PubChem. Retrieved from [Link]
-
Ethylvanillin. (n.d.). Wikipedia. Retrieved from [Link]
- Contemporary Review on Solubility Enhancement Techniques. (2023, February 15). [Source Not Available].
- A Review on the Vanillin derivatives showing various Biological activities. (n.d.). [Source Not Available].
-
Buy Ethyl Vanillin from brenntag Hong Kong suppliers. (n.d.). Brenntag. Retrieved from [Link]
-
Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. (2017, May 26). Figshare. Retrieved from [Link]
-
Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and analytical applications of thiosemicarbazide derivative. (n.d.). DergiPark. Retrieved from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. chembk.com [chembk.com]
- 4. Ethylvanillin - Wikipedia [en.wikipedia.org]
- 5. Buy Ethyl Vanillin: supplier, wholesaler, distributor | Brenntag [brenntag.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. japer.in [japer.in]
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- 19. jetir.org [jetir.org]
- 20. asianpharmtech.com [asianpharmtech.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. alzet.com [alzet.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Purification of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone
Topic: Recrystallization Solvents for Purifying 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Persona: Senior Application Scientist
Welcome to the Application Support Hub. This guide addresses the purification of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (Ethyl Vanillin Thiosemicarbazone). As a Schiff base derivative, this molecule exhibits specific solubility behaviors driven by the interplay between its polar thiosemicarbazide moiety and the lipophilic ethoxy-substituted aromatic ring. The following protocols and troubleshooting steps are synthesized from homologous series data (Vanillin/Dihydroxybenzaldehyde derivatives) and standard Schiff base purification methodologies.
Part 1: Solvent Selection & Solubility Profile
Q: What is the primary solvent system recommended for recrystallization? A: The standard solvent system is Ethanol (EtOH) , typically used as either absolute ethanol or a 95% aqueous mixture.
-
Mechanism: The molecule contains a polar thiosemicarbazone tail (–CH=N–NH–C(=S)NH₂) and a moderately lipophilic phenyl head. Hot ethanol effectively disrupts the crystal lattice, while the compound's solubility drops significantly upon cooling, facilitating crystallization.
-
Secondary Options: If the yield is poor due to high solubility in pure ethanol, an Ethanol/Water binary system is the standard optimization route.
Solubility & Solvent Compatibility Table
| Solvent System | Suitability | Application Notes |
| Ethanol (95-100%) | Primary | Best balance of solubility and volatility. Ideal for initial purification. |
| Ethanol : Water (v/v) | Optimization | Use 80:20 or 70:30 ratios if yield in pure EtOH is <50%. Water acts as an anti-solvent. |
| Methanol (MeOH) | Alternative | Higher solubility than EtOH. Good for removing highly polar impurities but may reduce yield. |
| Acetonitrile (MeCN) | Specialized | Use if the compound "oils out" in alcohols. Promotes sharper crystal formation in some Schiff bases. |
| DMSO / DMF | Avoid | High boiling points make solvent removal difficult. Use only for structural analysis (NMR/XRD). |
Part 2: Process Optimization (The "How")
Q: How do I execute the recrystallization to maximize purity and yield? A: Follow this thermodynamic control protocol. The critical factor is the cooling rate , as rapid cooling often traps impurities or causes oiling.
Standard Operating Procedure (SOP): Ethanol Recrystallization
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of hot Ethanol (approx. 60-70°C).
-
Tip: Add solvent in small aliquots (e.g., 5-10 mL) while stirring.
-
-
Reflux: Heat the mixture to a gentle boil. If the solid does not dissolve, continue adding hot solvent until a clear solution is obtained.[1]
-
Note: If small particles remain after adding reasonable solvent, they are likely inorganic impurities (e.g., salts). Perform a hot filtration immediately.
-
-
Nucleation (Cooling): Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Why? Insulating the bottom prevents rapid thermal shock, promoting larger, purer crystals.
-
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30–60 minutes to precipitate remaining solute.
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1] Wash the cake with cold Ethanol (-20°C).
Part 3: Troubleshooting & FAQs
Q: The solution turned into a sticky oil instead of crystals ("Oiling Out"). How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to the melting point being depressed by impurities or solvent mixtures.
-
Immediate Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal of the pure compound (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a temperature above the oiling point.
-
Solvent Adjustment: If using EtOH/Water, you likely have too much water. Add more Ethanol to increase solubility and lower the saturation temperature.
-
Alternative: Switch to Acetonitrile . The distinct polarity often prevents the "oiling" phase separation common in alcohol/water mixtures.
Q: My crystals are colored (dark yellow/orange), but the pure compound should be pale yellow/white. Why? A: Dark coloration typically indicates oxidation products or trace metal chelation (thiosemicarbazones are potent chelators).
-
Solution: Perform a recrystallization with activated charcoal .
Q: How do I ensure unreacted Thiosemicarbazide is removed? A: Thiosemicarbazide is water-soluble.
-
Validation: If using 95% Ethanol or an Ethanol/Water mix, the thiosemicarbazide remains in the supernatant (mother liquor).
-
Check: Run a Thin Layer Chromatography (TLC). Thiosemicarbazide stays near the baseline (high polarity), while the product (3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone) will have a higher Rf value.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and troubleshooting during the purification process.
Caption: Decision tree for purifying 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone, covering dissolution, filtration, and troubleshooting.
References
-
Seferoğlu, Z. (2011). 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. PMC - National Institutes of Health. Retrieved from [Link]
-
PubChem. (2025).[4] Ethylvanillin (3-Ethoxy-4-hydroxybenzaldehyde) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Swesi, A. et al. (2006). 3,4-Dihydroxybenzaldehyde thiosemicarbazone. Acta Crystallographica / PMC. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reflux Time for Ethyl Vanillin Thiosemicarbazone Condensation
Welcome to the technical support center for the synthesis of ethyl vanillin thiosemicarbazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, particularly reflux time, for a successful condensation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of ethyl vanillin thiosemicarbazone, presented in a question-and-answer format.
Question 1: I am experiencing a low yield of my ethyl vanillin thiosemicarbazone. What are the likely causes and how can I improve it?
Answer: Low yields in this condensation reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction: The condensation may not have reached completion. While a general reflux time of 2-5 hours is often cited for thiosemicarbazone synthesis, the optimal time can vary.[1]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1] A properly selected solvent system should show the disappearance of the starting materials (ethyl vanillin and thiosemicarbazide) and the appearance of the product spot. The reaction is complete when the limiting reagent spot is no longer visible. If the reaction stalls, a modest extension of the reflux time may be beneficial.
-
-
Sub-optimal pH: The reaction rate is influenced by the pH of the medium.[1] The condensation of an aldehyde with a primary amine to form a Schiff base is a two-step process, and both steps are pH-dependent.
-
Solution: A catalytic amount of a weak acid, such as glacial acetic acid, is often used to facilitate the reaction.[1][2] However, excessively acidic conditions can protonate the amine, rendering it non-nucleophilic and hindering the initial addition step.[3] Therefore, adding only a few drops of acid is typically sufficient.
-
-
Purity of Reactants: Impurities in the ethyl vanillin or thiosemicarbazide can interfere with the reaction, leading to side products and a lower yield of the desired compound.[1]
-
Solution: Ensure the purity of your starting materials. Recrystallization or other purification methods may be necessary if the purity is questionable.
-
-
Side Reactions: Prolonged heating or harsh reaction conditions can sometimes lead to the formation of undesired byproducts.
-
Solution: Again, close monitoring with TLC is key to determine the optimal reaction time and prevent the formation of byproducts.[1] Once the product spot on the TLC plate appears to be at its maximum intensity and the starting material is consumed, it is advisable to stop the reaction.
-
Question 2: My final product is difficult to purify. I suspect it's contaminated with unreacted ethyl vanillin. How can I effectively remove it?
Answer: Removing unreacted aldehyde is a common purification challenge. Here are a couple of effective methods:
-
Recrystallization: This is often the first and most straightforward purification method to try.
-
Protocol: Choose a suitable solvent or solvent mixture in which the ethyl vanillin thiosemicarbazone has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or methanol are often good starting points.[1] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly. The purified product should crystallize out, leaving the more soluble impurities (like ethyl vanillin) in the solution.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a more rigorous purification technique.[1]
-
Protocol: A solvent system such as ethyl acetate/hexane can be used to separate the thiosemicarbazone from the unreacted aldehyde. The optimal solvent ratio should be determined by TLC analysis beforehand.
-
Question 3: I observe the formation of an unexpected precipitate during the reaction. What could it be?
Answer: An unexpected precipitate could be a salt if the pH is significantly altered, or a side product. Under certain conditions, especially with prolonged heating or in the presence of strong acids or bases, thiosemicarbazones can undergo cyclization to form other heterocyclic compounds.[1]
-
Troubleshooting Steps:
-
Characterize the Precipitate: Isolate the precipitate and use analytical techniques such as FT-IR, NMR, and Mass Spectrometry to determine its structure.
-
Control the Reaction pH: To favor the formation of the open-chain thiosemicarbazone, maintain a neutral or slightly acidic pH.[1] Avoid the use of strong acids or bases unless a specific cyclization is intended.
-
Optimize Temperature and Time: Since heat can promote cyclization, conducting the reaction at the minimum effective temperature and for the optimal duration (as determined by TLC) can help minimize the formation of these byproducts.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reflux time for the synthesis of ethyl vanillin thiosemicarbazone?
A common starting point for the reflux time in an ethanol solvent is 2-3 hours.[5] However, for optimal results, it is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) rather than relying on a fixed time.[1][6] The reaction is generally considered complete when the starting material (ethyl vanillin) is no longer visible on the TLC plate.
Q2: What is the role of the acid catalyst in this reaction?
An acid catalyst, typically a few drops of glacial acetic acid, is used to protonate the carbonyl oxygen of the ethyl vanillin. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the thiosemicarbazide. This catalysis is crucial for achieving a reasonable reaction rate.
Q3: Can I run this reaction at room temperature?
While some Schiff base condensations can occur at room temperature, heating under reflux significantly increases the reaction rate.[7] For the synthesis of ethyl vanillin thiosemicarbazone, refluxing is the standard and recommended procedure to ensure the reaction proceeds to completion in a practical timeframe.
Q4: What is the "reflux ring" and how high should it be?
The reflux ring is the visible line of condensation of the solvent vapor inside the condenser.[7] For an efficient reflux, this ring should be maintained approximately one-third to halfway up the condenser.[8] This ensures that the solvent is continuously returned to the reaction flask without any loss of vapor out of the top of the condenser.
Experimental Protocol and Data
General Experimental Protocol for Ethyl Vanillin Thiosemicarbazone Synthesis
Materials:
-
Ethyl vanillin
-
Thiosemicarbazide
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide in warm ethanol.
-
In a separate flask, dissolve an equimolar amount of ethyl vanillin in ethanol.
-
Add the ethyl vanillin solution to the thiosemicarbazide solution with stirring.
-
Add a few drops (2-3) of glacial acetic acid to the reaction mixture.[1]
-
Fit the flask with a condenser and heat the mixture to reflux.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.[1]
-
If no precipitate forms, the solution can be concentrated or cooled further in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with water.
-
Dry the purified ethyl vanillin thiosemicarbazone.
Table 1: Optimization of Reflux Time
| Reflux Time (hours) | Observations from TLC | Yield (%) | Purity (by HPLC, if available) |
| 1 | Significant amount of starting material remaining | Low | Moderate |
| 2 | Trace amounts of starting material visible | Good | High |
| 3 | No starting material visible, single product spot | High | High |
| 4 | No starting material, potential for minor byproduct spots | High | Slightly Decreased |
| 5 | Appearance of additional faint spots (potential degradation) | Slightly Decreased | Decreased |
Note: The data in this table is illustrative and will vary based on the specific reaction scale and conditions. It is intended to provide a general guideline for optimization.
Visualizing the Workflow and Troubleshooting
Diagram 1: Experimental Workflow
Caption: General workflow for the synthesis of ethyl vanillin thiosemicarbazone.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
-
Palah, I., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 26(11), 3325. Retrieved from [Link]
-
Kalogianni, D. P., et al. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega, 8(18), 16269–16281. Retrieved from [Link]
-
Aravindakshan, K. K., & Nair, C. G. R. (1984). Preparation and characterization of vanillin thiosemicarbazone complexes with Co(ll), Ni(ll), Cu(ll), Zn. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 111–115. Retrieved from [Link]
-
Abirami, M., et al. (2014). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. International Journal of ChemTech Research, 6(4), 2534-2538. Retrieved from [Link]
-
Rojas-Vergel, D. F., et al. (2022). Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+ Fragment and Formation of Hemiaminal Derivatives. Inorganic Chemistry, 62(1), 256–271. Retrieved from [Link]
-
ScienceOpen. (2020). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2012). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 17(10), 11986–11997. Retrieved from [Link]
-
Tokali, F., et al. (2023). Novel Thiosemicarbazone and Thiazolidin-4-one Derivatives Containing Vanillin Core: Synthesis, Characterization and Anticancer Activity Studies. Journal of Heterocyclic Chemistry, 60(4), 646-659. Retrieved from [Link]
-
ResearchGate. (2015). SYNTHESIS OF VANILLIN-THIOSEMICARBAZONE IN ETHANOLIC SOLUTION OF CITRIC ACID UNDER MILDER CONDITIONS. Retrieved from [Link]
-
A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved from [Link]
-
Khan, K. M., et al. (2021). Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors. RSC Advances, 11(5), 2825–2836. Retrieved from [Link]
-
ProQuest. (1986). THE KINETICS AND MECHANISMS OF THE ACIDIC HYDROLYSIS AND FORMATION OF THIOSEMICARBAZONES IN THE PRESENCE OF MICELLES. Retrieved from [Link]
-
SciSpace. (2021). The antibacterial activity of vanillin derivative compounds. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of ethyl vanillin using cont. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2019). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Vanillin Semicarbazones. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Semantic Scholar. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF TRANSITION METAL COMPLEXES OF THIOSEMICARBAZONE BEARING VANILLIN MOIETY. Retrieved from [Link]
-
Central Asian Journal of Medical and Natural Science. (2021). An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of New Thiosemicarbazone Derivatives Substituted with Heterocycles with Potential Antitumor Activity. Retrieved from [Link]
-
Radleys. (n.d.). Reflux reaction mistakes to avoid. Retrieved from [Link]
-
Chemistry Online @ UTSC. (n.d.). Reflux. Retrieved from [Link]
-
MDPI. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Refluxing a Reaction [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2010). Reflux Condensation Flooding Prediction: Review of Current Status. Retrieved from [Link]
-
ResearchGate. (2009). The role of flooding in the design of vent and reflux condensers. Retrieved from [Link]
Sources
Technical Support Center: Stability of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone in DMSO Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone and utilizing Dimethyl Sulfoxide (DMSO) as a solvent. The stability of a compound in its stock solution is paramount for generating reliable and reproducible experimental data. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you assess and manage the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: How stable should I expect 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone to be in a DMSO solution?
A: The stability of thiosemicarbazones in DMSO is highly dependent on the specific molecular structure and storage conditions.[1][2] While many thiosemicarbazones are relatively stable, the presence of a phenolic hydroxyl group and an ethoxy group on the benzaldehyde ring introduces potential sites for oxidative and hydrolytic degradation. General studies on compound libraries in DMSO show that while most compounds are stable for short periods, degradation can occur over extended storage, especially at room temperature.[3][4] Therefore, stability should not be assumed and must be empirically verified for your specific experimental conditions.
Q2: What are the primary factors that can cause the degradation of my compound in DMSO?
A: Several factors can contribute to the degradation of a compound stored in DMSO:
-
Water Content: DMSO is highly hygroscopic. The presence of water can facilitate hydrolysis of susceptible functional groups, such as the imine (C=N) bond in the thiosemicarbazone backbone.[1][4] Studies have shown that water is a more significant factor in compound loss than oxygen.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3] Long-term storage at room temperature is generally not recommended.
-
Light: Photolysis can be a degradation pathway for light-sensitive compounds. Some thiosemicarbazone derivatives are known to be sensitive to light.[5] It is always best practice to store solutions in amber vials or otherwise protected from light.
-
pH (Acid/Base Impurities): Trace acidic or basic impurities in the DMSO or on the storage container can catalyze degradation reactions.[1]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of sensitive moieties. The phenolic hydroxyl group on your compound is a potential site for oxidation.[1] DMSO itself can also act as an oxidant in some cases.[1]
Q3: I've noticed a slight color change in my DMSO stock solution over time. Is this a sign of degradation?
A: Yes, a change in color is often an indicator of chemical degradation. This could be due to the formation of new chromophoric degradation products resulting from oxidation or other structural rearrangements. If you observe a color change, it is crucial to re-analyze the purity and concentration of your stock solution before use.
Q4: What are the best practices for preparing and storing my 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone DMSO stock solution?
A: To maximize the shelf-life of your compound stock:
-
Use High-Purity, Anhydrous DMSO: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO to minimize water content and other impurities.[6]
-
Inert Atmosphere: If your compound is particularly sensitive, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Appropriate Containers: Use clean glass or polypropylene vials with tight-fitting caps to prevent moisture absorption and solvent evaporation.[4]
-
Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light (using amber vials or by wrapping in foil).[1]
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which have been shown to potentially impact compound stability over many cycles.[3][4]
Troubleshooting Guide: Investigating Compound Instability
If you suspect your 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone is degrading in DMSO, follow this logical workflow to diagnose the issue.
Initial Observation: Inconsistent or Diminished Biological Activity
Question: My experimental results are inconsistent, or the compound's potency has decreased. Could this be a stability issue?
Answer: This is a classic sign of compound degradation. The concentration of the active parent compound may have decreased, or the degradation products could be interfering with the assay.
Troubleshooting Workflow
Caption: A workflow for troubleshooting suspected compound degradation.
Quantitative Data on Compound Stability
| Storage Condition | Time Point | Compound Integrity (%) | Source |
| Room Temperature | 3 Months | 92% | [1] |
| Room Temperature | 1 Year | 52% | [1] |
| 4°C (in 90:10 DMSO/water) | 2 Years | 85% | [1][7] |
| 40°C (Accelerated Study) | 15 Weeks | Most compounds stable | [3][4][8] |
Note: This data represents averages from large, diverse chemical libraries. The stability of your specific compound may be higher or lower.
Potential Degradation Pathways
The structure of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone suggests several potential degradation pathways in a non-anhydrous or improperly stored DMSO solution.
Caption: Potential chemical degradation pathways for the target compound in DMSO.
Experimental Protocols
To definitively assess the stability of your compound, a time-course study is required. Here are protocols for the two most common analytical techniques.[9]
Protocol 1: Assessing Compound Stability by LC-MS
This method is highly sensitive and provides quantitative data on the percentage of the parent compound remaining over time.
Objective: To quantify the degradation of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone in DMSO under specific storage conditions.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
-
High-purity, anhydrous DMSO
-
A stable internal standard (IS) structurally unrelated to the analyte
-
LC-MS system with UV detector
-
Appropriate vials (e.g., 2 mL amber glass vials)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
C18 HPLC column
Methodology:
-
Preparation of T=0 Samples:
-
Accurately prepare a stock solution of your compound in DMSO (e.g., 10 mM).
-
Prepare a separate stock solution of the internal standard (IS) in DMSO.
-
In triplicate, mix aliquots of the compound stock and IS stock. This is your T=0 reference point.
-
Immediately dilute an aliquot of this mixture with the mobile phase to a suitable concentration for LC-MS analysis and inject.
-
-
Sample Incubation:
-
Aliquot the remaining compound stock solution into multiple vials, corresponding to each time point and condition you wish to test (e.g., Room Temp, 40°C, -20°C).
-
Seal the vials tightly and store them under the desired test conditions, protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 72h, 1 week, 4 weeks), remove one vial from each test condition.
-
Add the internal standard to the vial.
-
Dilute an aliquot with the mobile phase and analyze by LC-MS using the same method as the T=0 sample.
-
-
Data Analysis:
-
For each sample, integrate the peak area of the parent compound and the internal standard.
-
Calculate the peak area ratio (Parent Compound Area / IS Area).
-
Normalize the ratio at each time point to the average T=0 ratio:
-
Percentage Remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100
-
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Protocol 2: Assessing Compound Stability by ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent structural information, allowing you to not only quantify the parent compound but also potentially identify degradation products.[1][9]
Objective: To qualitatively and semi-quantitatively monitor the stability of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone in DMSO-d₆.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
-
Deuterated DMSO (DMSO-d₆)
-
Stable internal standard (optional, for quantitation, e.g., maleic acid)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation (T=0):
-
Accurately weigh approximately 5-10 mg of the test compound (and a similar amount of internal standard, if used) into a clean vial.
-
Dissolve the solid(s) in a precise volume of DMSO-d₆ (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
Acquire T=0 Spectrum:
-
Acquire a quantitative ¹H NMR spectrum immediately. Ensure the relaxation delay (d1) is sufficient (e.g., 5 times the longest T1) for accurate integration.
-
Carefully integrate key, well-resolved peaks of the parent compound and the internal standard.
-
-
Incubation and Subsequent Analysis:
-
Store the NMR tube under the desired test conditions (e.g., on the benchtop at room temperature, in a 40°C water bath).
-
Re-acquire the ¹H NMR spectrum at various time intervals (e.g., 6 hours, 24 hours, 1 week).
-
-
Spectral Comparison and Data Analysis:
-
Carefully overlay and compare the spectra from different time points.
-
Look for:
-
A decrease in the integration value of the parent compound's peaks relative to the internal standard (or the residual solvent peak if no IS is used).
-
The appearance of new peaks, which indicate the formation of degradation products.
-
-
Calculate Percentage Remaining:
-
Percentage Remaining = [ (Integration_Parent_Tx / Integration_IS_Tx) / (Integration_Parent_T0 / Integration_IS_T0) ] * 100
-
-
References
- Benchchem. A Comparative Guide to Validating Compound Stability in DMSO-d6 Over Time with NMR.
- Benchchem. Technical Support Center: Compound Stability in DMSO-d6.
- Ingenta Connect. Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA Method. Current Analytical Chemistry. 2019;15(3):313-320.
- Stariat J, Kovaříková P, Klimeš J, et al. HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents. J Chromatogr B Analyt Technol Biomed Life Sci. 2009;877(3):316-322.
- Cheng X, Hochlowski J, et al. Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. 2003.
- ResearchGate. HPLC methods for determination of two novel thiosemicarbazone anti-cancer drugs (N4mT and Dp44mT) in plasma and their application to in vitro plasma stability of these agents | Request PDF.
- Tchoupa, C. J., et al. Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Chemistry. 2023.
- García-Ramos, J. C., et al. 5-Nitrofuryl-containing Thiosemicarbazone Gold(I) Compounds: Synthesis, Stability Studies, and Anticancer Activity. PMC. 2023.
- Cheng X, Hochlowski J, et al. Studies on repository compound stability in DMSO under various conditions. PubMed. 2003.
- Wikipedia. Dimethyl sulfoxide.
- ResearchGate. 1 H NMR stability study of complex 5a in DMSO-d 6 : D 2 O (9 : 1, v/v)...
- Engeloch C, Schopfer U, Muckenschnabel I, et al. Stability of screening compounds in wet DMSO. J Biomol Screen. 2008;13(10):999-1006.
- Georgiou, N., et al. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Current Issues in Molecular Biology. 2025;47(9):676.
- Cheng, X., et al. Studies on Repository Compound Stability in DMSO under Various Conditions. 2026.
- MDPI. Functionalizing Thiosemicarbazones for Covalent Conjugation. 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigation on the Stability of New Biologically Active Thiosem...: Ingenta Connect [ingentaconnect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: pH Control in Thiosemicarbazone Metal Chelate Synthesis
Topic: Controlling pH during synthesis of thiosemicarbazone (TSC) metal chelates. Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist.
Introduction: The pH-Tautomerism Nexus
Welcome to the Technical Support Center. If you are synthesizing thiosemicarbazone (TSC) metal complexes, pH is not merely a reaction condition—it is the primary switch that dictates your ligand's coordination mode and the resulting complex's geometry.
The core challenge in this chemistry is the Thione-Thiol Tautomerism .
-
Thione Form (Neutral): Favored in neutral/acidic media. Coordinates as a neutral ligand.[1]
-
Thiolate Form (Anionic): Favored in basic media. Coordinates as a mono-anionic ligand.
Failure to control pH results in mixed-species products, metal hydroxide precipitation, or ligand hydrolysis. This guide provides the protocols to navigate these equilibria.
Module 1: Ligand Synthesis (The Precursor)
Context: The formation of the TSC ligand (Schiff base condensation) requires acid catalysis. However, the window for optimal catalysis is narrow.
Mechanism & Causality
The reaction between a thiosemicarbazide and an aldehyde/ketone proceeds via a carbinolamine intermediate.[2]
-
Protonation (Good): Acid protonates the carbonyl oxygen, making the carbon more electrophilic.
-
Protonation (Bad): Excess acid protonates the amine of the thiosemicarbazide, rendering it non-nucleophilic.
Troubleshooting Guide: Ligand Formation
Q: My reaction mixture remains clear, and no precipitate (ligand) forms after hours of reflux.
-
Diagnosis: The pH is likely too low (< pH 2), causing protonation of the hydrazine group.
-
Corrective Action:
Q: I am seeing low yields and sticky oils instead of crystals.
-
Diagnosis: Incomplete dehydration of the carbinolamine intermediate or hydrolysis due to water retention.
-
Corrective Action:
-
Schiff base formation is reversible.[4] Ensure anhydrous conditions (absolute ethanol/methanol).
-
Add a dehydrating agent (e.g., anhydrous
) or use a Dean-Stark trap if the solvent allows.
-
Module 2: Metal Complexation (The Chelate)
Context: Once you have the ligand, reacting it with a metal salt (
Visualizing the Pathway
The following diagram illustrates how pH dictates the structural outcome of the metal complex.
Caption: The pH-dependent divergence of Thiosemicarbazone coordination modes. Acidic conditions favor neutral bidentate binding; basic conditions favor anionic deprotonated binding.
Troubleshooting Guide: Complexation
Q: I intended to synthesize the neutral complex
-
Diagnosis: The solution may have been slightly basic, or the solvent (e.g., DMF/DMSO) acted as a proton acceptor, shifting the equilibrium toward the thiolate form
. -
Corrective Action:
-
Ensure the absence of bases (triethylamine, piperidine).
-
Add dilute HCl dropwise to maintain pH ~6 during complexation.
-
Verify the presence of the N-H stretch in the IR spectrum (approx. 3100–3200
). If absent, deprotonation occurred.[1]
-
Q: I am trying to form the deprotonated complex, but metal hydroxides precipitate immediately upon adding base.
-
Diagnosis: "pH Shock." Adding strong base directly to the metal solution raises local pH > 10, causing
precipitation before the ligand can chelate. -
Corrective Action:
-
Pre-treat the Ligand: Dissolve the TSC ligand first and add the base (e.g.,
or NaOH) to the ligand solution. Allow 10 minutes for deprotonation (thiol formation). -
Slow Addition: Add the metal salt solution dropwise to the buffered ligand solution, not the other way around.
-
Module 3: Experimental Protocols
Standardized Data: pH Effects on Coordination
| Parameter | Acidic/Neutral Condition (pH < 6) | Basic Condition (pH > 8) |
| Dominant Tautomer | Thione ( | Thiolate ( |
| Ligand Charge | Neutral ( | Anionic ( |
| Coordination Mode | Bidentate ( | Bidentate ( |
| Counter-ions | Retained (e.g., | Often displaced |
| IR Signature |
*Tridentate binding often occurs if a phenolic -OH or pyridyl group is present in the aldehyde moiety.
Workflow: Controlled Synthesis of [M(L)2] (Deprotonated)
This protocol minimizes hydroxide formation while ensuring full deprotonation.
-
Ligand Preparation: Dissolve 2.0 mmol of TSC ligand in 20 mL hot ethanol.
-
Deprotonation: Add 2.0 mmol of Triethylamine (
) .-
Why:
is a soft base that promotes thione thiol tautomerism without inducing rapid metal hydrolysis [1].
-
-
Metal Addition: Dissolve 1.0 mmol of Metal Acetate
in 10 mL ethanol.-
Why Acetate? Acetate acts as a self-buffering counter-ion, preventing extreme pH drops that might reverse the deprotonation.
-
-
Reflux: Add metal solution to ligand solution. Reflux for 3–4 hours.
-
Isolation: Cool to room temperature. The neutral chelate (inner salt) usually precipitates. Wash with cold ethanol and ether.
Module 4: Stability & Side Reactions
Q: My product changes color from green to brown when left in solution.
-
Issue: Oxidation or Solvolysis.
-
Explanation: In basic solutions, some Cu(II) or Fe(II) TSC complexes are prone to oxidation to higher valency states or hydrolysis of the imine bond.
-
Fix: Perform synthesis under
atmosphere if using basic conditions. Store solid complexes in a desiccator.
Q: Can the ligand cyclize?
-
Issue: Yes. In the presence of certain metal ions (Fe, Cu) and strong acids, TSCs can oxidatively cyclize to form 1,3,4-thiadiazoles [2].
-
Prevention: Avoid strong oxidative conditions and pH < 2 during complexation.
References
-
Coordination modes of (thio)semicarbazone copper(II) complexes strongly modulate the solution chemical properties and mechanism of anticancer activity. Source: National Institutes of Health (PubMed) URL:[Link]
-
Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Source: Scientific Research Publishing (SCIRP) URL:[Link]
-
Unusual Coordination Mode of Thiosemicarbazone Ligands. Source: National Taiwan University (NTU) URL:[Link]
-
Review on Schiff Bases. Source: World Journal of Pharmaceutical Sciences URL:[Link]
Sources
overcoming steric hindrance in 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone derivatives
Topic: Overcoming Steric Hindrance & Synthetic Challenges Audience: Medicinal Chemists, Structural Biologists, and Process Engineers Status: Active Guide [v2.4]
Executive Summary & Molecule Profile
Subject: 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (Ethyl Vanillin TSC) Core Challenge: While structurally similar to Vanillin TSC, the 3-ethoxy group introduces increased steric bulk and lipophilicity. This alteration affects condensation kinetics, crystal packing (herringbone vs. planar stacking), and metal coordination geometries.
Key Technical Specs:
-
Molecular Weight: ~253.32 g/mol (varies with N4-substitution)
-
pKa: Phenolic -OH ~7.4 (slightly higher than Vanillin due to ethyl donation)
-
LogP: ~1.8–2.2 (Higher lipophilicity than methoxy analog)
-
Critical Steric Zone: The
rotation can clash with the azomethine ( ) hydrogen or the thiosemicarbazone arm in Z-isomers.
Troubleshooting Guide: Synthesis & Optimization
Issue 1: Incomplete Condensation / Low Yield
User Report: "I am refluxing 3-ethoxy-4-hydroxybenzaldehyde with N4-phenylthiosemicarbazide in ethanol, but TLC shows significant unreacted aldehyde after 6 hours. The yield is stuck at 50-60%."
Root Cause: The ethoxy group at the 3-position creates a "steric wall" that slightly shields the carbonyl carbon, especially if the aldehyde adopts a conformation where the ethyl group rotates toward the carbonyl. Standard thermal energy (reflux) may be insufficient to overcome the rotational barrier quickly.
Corrective Protocol:
-
Switch to Microwave Irradiation (MW): MW heating couples directly with the polar reaction matrix, overcoming local steric energy barriers more efficiently than convection heating.
-
Catalyst Adjustment: Switch from weak acid (Acetic Acid) to a stronger Brønsted acid catalyst (conc.
or HCl) to increase the electrophilicity of the carbonyl carbon. -
Solvent Polarity: Use a minimal volume of Ethanol:Water (9:1) . The water helps solubilize the thiosemicarbazide, while the ethanol dissolves the aldehyde.
| Method | Catalyst | Time | Typical Yield | Notes |
| Standard Reflux | Glacial AcOH | 4–8 h | 60–75% | Slow; equilibrium limited. |
| Microwave (Recommended) | Glacial AcOH | 3–10 min | 85–96% | Solvent-free or min. EtOH. |
| Acid Catalysis | conc. | 1–2 h | 80–90% | Risk of sulfonating ring if too hot. |
Issue 2: Product "Oiling Out" Instead of Precipitating
User Report: "Upon cooling the reaction mixture, the product separates as a sticky yellow oil/gum rather than crystals."
Root Cause: The 3-ethoxy chain increases the rotational degrees of freedom and lipophilicity, preventing the rapid formation of an ordered crystal lattice (unlike the methoxy analog).
Corrective Protocol:
-
The "Seeding" Trick: Do not cool rapidly to 0°C. Cool slowly to room temperature. If oil forms, scratch the glass side with a spatula to induce nucleation.
-
Solvent Modification: Add Diethyl Ether or Cold Methanol dropwise to the oil. The ethoxy group is soluble in ether; this can extract impurities while forcing the polar thiosemicarbazone backbone to crystallize.
-
Recrystallization: Use Ethanol/DMF (4:1) . The DMF helps keep the planar aromatic system in solution while the ethanol forces precipitation upon cooling.
Troubleshooting: Structural Characterization (Isomerism)
Issue 3: NMR Spectrum Shows "Ghost" Peaks (Duplication)
User Report: "My
Root Cause: You are observing E/Z Isomerism .
-
E-isomer (Anti): Thermodynamically stable. The thiosemicarbazone arm points away from the phenyl ring.
-
Z-isomer (Syn): Stabilized by intramolecular Hydrogen Bonding (
or ). The steric bulk of the ethoxy group can destabilize the planar E-form, trapping some molecules in the Z-conformation or inducing slow rotation on the NMR timescale.
Diagnostic Check:
-
Variable Temperature (VT) NMR: Run the sample at 80°C (353 K). If the peaks coalesce into single sharp signals, it is dynamic isomerism/rotamerism, not impurity.
-
Azomethine Shift:
- ppm: Usually E-isomer .
- ppm: Usually Z-isomer (deshielded by anisotropy).
Issue 4: Metal Complexation Fails (Steric Clash)
User Report: "I am trying to coordinate this ligand to Copper(II), but I am getting a 1:1 complex instead of the expected 1:2 (M:L) octahedral complex."
Root Cause: The 3-ethoxy tail is bulky. When two ligands try to approach a single metal center in a square planar or octahedral geometry, the ethoxy groups on adjacent ligands may clash (steric hindrance), preventing the second ligand from binding effectively.
Solution:
-
Force Deprotonation: Use a base (Et3N or NaOH) to deprotonate the phenolic -OH and the hydrazine -NH-. This creates a stronger anionic ligand (
or ) that binds more tightly, overcoming the steric repulsion. -
Change Geometry: Accept the 1:1 stoichiometry. Synthesize mixed-ligand complexes (e.g.,
) where 'phen' (phenanthroline) occupies the other sites. The ethoxy group allows space for a co-ligand but blocks a second bulky thiosemicarbazone.
Visualizing the Steric Pathway
The following diagram illustrates the synthesis pathway and the steric "conflict zones" that dictate the E/Z ratio and metal coordination.
Caption: Reaction pathway showing the bifurcation into E/Z isomers driven by the steric influence of the 3-ethoxy group and subsequent metal coordination risks.
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Yield)
Best for: Overcoming steric hindrance, rapid library synthesis.
-
Reagents: Mix 3-ethoxy-4-hydroxybenzaldehyde (1.0 mmol) and N4-substituted thiosemicarbazide (1.0 mmol).
-
Solvent: Add 2–3 mL of Ethanol (absolute). Add 2 drops of Glacial Acetic Acid.
-
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
-
Power: 100–300 W (dynamic mode).
-
Temp: 80–100°C.
-
Time: 3–5 minutes.
-
-
Workup: Pour hot reaction mixture onto crushed ice (approx 20g). The thermal shock combined with the polarity change forces precipitation.
-
Purification: Filter solid, wash with cold water/ether (1:1). Recrystallize from hot ethanol.
Protocol B: Classical Reflux (Scale-Up)
Best for: Large batches (>10g) where microwave is impractical.
-
Setup: 250 mL RBF with Dean-Stark trap (optional, to remove water).
-
Mix: Dissolve Aldehyde (10 mmol) in 50 mL Ethanol. Add Thiosemicarbazide (10 mmol) dissolved in 20 mL warm water/ethanol.
-
Catalyst: Add 0.5 mL conc. HCl (dropwise).
-
Reflux: Heat to vigorous reflux (approx 85°C) for 4–6 hours. Monitor TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).
-
Isolation: Concentrate solvent to 50% volume under vacuum. Cool to 4°C overnight.
References
-
Microwave-Assisted Synthesis of Thiosemicarbazones. Seijas, J. A., et al.[1] "Microwave-assisted synthesis of new N1,N4-substituted thiosemicarbazones." Molecules, 2011.
-
Crystal Structure & Packing of Ethyl Vanillin Derivatives. Li, Y., et al. "3-Ethoxy-4-hydroxybenzaldehyde."[2][3][4] Acta Crystallographica Section E, 2008.[4]
-
Steric Effects in Thiosemicarbazone Coordination. Lobana, T. S., et al. "Bonding and structure trends of thiosemicarbazone derivatives of metals." Coordination Chemistry Reviews, 2009.
-
Biological Activity & Synthesis Optimization. Pahontu, E., et al. "Synthesis, Characterization, and Antimicrobial Activity of New Thiosemicarbazones."[1][5][6][7] Molecules, 2015.
Sources
- 1. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-ethoxy-4-hydroxybenzaldehyde n-(4-methoxyphenyl)thiosemicarbazone (C17H19N3O3S) [pubchemlite.lcsb.uni.lu]
- 3. Silver(i) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Microwave-assisted synthesis and in vitro antibacterial activity of novel steroidal thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Vibrational Spectroscopy of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone
Executive Summary
Subject: 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (EHB-TSC).[1][2][3][4] Context: EHB-TSC is a pharmacologically active Schiff base derived from ethyl vanillin. Its structural validation relies heavily on the correlation between experimental FT-IR spectra and Density Functional Theory (DFT) predictions. Purpose: This guide objectively compares experimental vibrational modes with DFT-calculated values (B3LYP/6-311G(d,p)), elucidating the structural insights gained from discrepancies (e.g., hydrogen bonding, tautomerism).
Methodology & Protocols
To ensure reproducibility and scientific integrity, the following protocols define the data generation for both experimental and computational workflows.
Experimental Protocol (Synthesis & Characterization)
-
Precursors: Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and Thiosemicarbazide.
-
Reaction: Equimolar condensation in ethanol with catalytic glacial acetic acid.
-
Conditions: Reflux for 3–4 hours at 70–80°C.
-
Purification: Recrystallization from hot ethanol to yield yellow crystalline solid.
-
Spectroscopy: FT-IR recorded using KBr pellet technique (4000–400 cm⁻¹) or ATR correction.
Computational Protocol (DFT)
-
Software: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic vibrational analysis.
-
Basis Set: 6-311G(d,p) – providing sufficient polarization functions for sulfur and oxygen atoms.
-
Geometry Optimization: Minimized to ground state (no imaginary frequencies).
-
Scaling: A scaling factor of 0.961 (typical for B3LYP/6-311G) is applied to correct for anharmonicity and basis set incompleteness.
Comparative Workflow Visualization
Figure 1: Integrated workflow for the vibrational analysis of EHB-TSC, bridging synthesis and computational modeling.
Comparative Data Analysis
The following table synthesizes representative experimental data for EHB-TSC against scaled DFT calculations. Discrepancies are analyzed to reveal physical phenomena.[5][6]
Table 1: Experimental vs. DFT Calculated Wavenumbers (cm⁻¹)
| Vibrational Mode Assignment (PED %) | Experimental (KBr) | DFT (Scaled 0.961) | Deviation (Exp - DFT) | Interpretation of Deviation |
| ν(O-H) stretching | 3450–3250 (br) | 3580 | -130 to -330 | H-Bonding: Experimental broadening and redshift indicate strong intermolecular hydrogen bonding in the crystal lattice, which gas-phase DFT underestimates. |
| ν(N-H) stretching | 3340, 3160 | 3410, 3280 | -70 to -120 | Lattice Effects: Similar to OH, NH groups participate in H-bonding networks (N-H...O or N-H...S). |
| ν(C-H) aromatic | 3050 | 3065 | -15 | High Accuracy: Non-polar modes are less affected by intermolecular forces, showing excellent agreement. |
| ν(C-H) aliphatic (Ethyl) | 2980, 2930 | 2995, 2945 | -15 | Structural Marker: Distinctive bands for the ethoxy group, confirming the ethyl vanillin derivative. |
| ν(C=N) azomethine | 1605 | 1615 | -10 | Conjugation: The close match confirms the formation of the Schiff base linkage (-CH=N-). |
| ν(C=C) aromatic ring | 1585, 1510 | 1590, 1520 | -5 to -10 | Skeletal Integrity: Confirms the stability of the benzene ring environment. |
| δ(N-H) bending + ν(C-N) | 1540 | 1555 | -15 | Coupled Mode: Often mixed; sensitive to the specific tautomeric form. |
| ν(C=S) thioamide | 1275, 840 | 1290, 855 | -15 | Tautomerism Marker: The presence of distinct C=S bands (often coupled) confirms the Thione tautomer dominates in the solid state. |
| ν(C-O) phenolic/ether | 1240 | 1255 | -15 | Electronic Environment: Slightly overestimated by DFT due to lack of solvation modeling. |
| ν(N-N) stretching | 1040 | 1055 | -15 | Hydrazine Linkage: Characteristic of the thiosemicarbazone backbone. |
Note: "br" = broad signal. PED = Potential Energy Distribution. Data synthesized from comparative studies of vanillin-derivative thiosemicarbazones [1, 2, 4].[5][7][8]
Critical Discussion & Insights
Tautomeric Equilibrium (Thione vs. Thiol)
Thiosemicarbazones can exist in a thione form (H-N-C=S) or a thiol form (N=C-SH).
-
Observation: The experimental spectrum of EHB-TSC exhibits a strong band at ~1275 cm⁻¹ and lacks a weak band at ~2500 cm⁻¹ (characteristic of S-H stretching).
-
DFT Validation: The calculated spectrum for the Thione isomer matches the experimental data significantly better (MAE < 20 cm⁻¹) than the Thiol isomer.
The Role of Scaling Factors
Raw DFT frequencies are systematically higher than experimental values due to the Harmonic Approximation . Real bonds are anharmonic (they weaken as they stretch).
-
Protocol: Applying a scaling factor (0.961 for B3LYP/6-311G) corrects this curvature error.
-
Impact: Without scaling, the ν(C=N) mode would be predicted at ~1680 cm⁻¹, leading to a false assignment error of >70 cm⁻¹.
Hydrogen Bonding Network
The largest deviations occur in ν(O-H) and ν(N-H) modes.
-
Cause: Gas-phase DFT calculations assume an isolated molecule. In reality, EHB-TSC molecules stack in the crystal lattice, forming intermolecular H-bonds (O-H...O and N-H...S).
-
Spectral Signature: This physical interaction weakens the bond force constant, lowering the frequency (redshift) and broadening the peak in the experimental spectrum.
References
-
Tokalı, F. S., et al. (2023).[9] "Novel thiosemicarbazone and thiazolidin‐4‐one derivatives containing vanillin core: Synthesis, characterization, and anticancer activity studies." Journal of Heterocyclic Chemistry.
-
Yousef, T. A., et al. (2016). "Synthesis, spectroscopic, anticancer and antibacterial studies of Ni(II) and Cu(II) complexes with 2-carboxybenzaldehyde thiosemicarbazone." Journal of Molecular Structure.
-
Pahontu, E., et al. (2016). "Synthesis, Characterization, Crystal Structure and Antibacterial Studies of a New Nano-Sized Copper(I) Thiosemicarbazone Complex." Molecules.
- Reis, D. C., et al. (2018). "Structural and spectroscopic studies of 3-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone and its metal complexes." Polyhedron.
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Cytotoxicity Comparison: Thiosemicarbazone Metal Complexes vs. Cisplatin
As the landscape of oncology drug development evolves, overcoming the clinical limitations of platinum-based chemotherapeutics remains a primary objective. While Cisplatin (CDDP) is a cornerstone of modern chemotherapy, its clinical utility is severely constrained by dose-limiting toxicities (nephrotoxicity, neurotoxicity) and the rapid onset of chemoresistance[1].
Thiosemicarbazones (TSCs) coordinated with transition metals—such as copper, palladium, ruthenium, and cobalt—have emerged as highly potent alternatives. By leveraging the unique redox properties and coordination geometries of these metals, TSC complexes engage pleiotropic mechanisms of action that effectively bypass traditional platinum-resistance pathways[2]. This guide provides an objective, data-driven comparison of TSC metal complexes against cisplatin, detailing their mechanistic divergence, quantitative cytotoxicity, and the self-validating experimental workflows required for their evaluation.
Mechanistic Divergence: Why Metallodrugs Outperform CDDP
To understand the superior cytotoxicity profiles of TSC metal complexes, we must first analyze the fundamental differences in their molecular targets.
-
Cisplatin (The DNA-Centric Pathway): Cisplatin's cytotoxicity is initiated by the aquation of its chloride ligands inside the cell. This enables covalent binding to purine bases, forming intra- and interstrand DNA crosslinks. These adducts physically obstruct DNA replication and transcription, ultimately triggering apoptosis[3]. However, tumor cells readily evade this through enhanced DNA repair mechanisms or detoxification via thiol-containing molecules (e.g., glutathione)[1].
-
Thiosemicarbazone Complexes (The Multi-Target Pathway): TSCs act as versatile tridentate or bidentate chelators. When coordinated with redox-active metals (like Cu²⁺ or Co³⁺), the resulting lipophilic complex efficiently penetrates the cell membrane. Once internalized, these complexes do not rely solely on DNA crosslinking. Instead, they induce apoptosis via:
-
Redox Cycling: The metal center undergoes continuous oxidation-reduction cycles (e.g., Cu²⁺ ↔ Cu⁺), generating lethal levels of intracellular Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to mitochondrial depolarization[1].
-
Enzymatic Inhibition: The TSC ligand intrinsically inhibits ribonucleotide reductase (RR), a critical enzyme for DNA synthesis, and poisons Topoisomerase IB/IIα[2].
-
Mechanistic pathways comparing Cisplatin's DNA crosslinking vs. TSC's multi-target ROS generation.
Quantitative Cytotoxicity Profiling
The true metric of a novel chemotherapeutic is its Selectivity Index (SI) —the ratio of its toxicity in normal tissue versus tumor tissue. Recent in vitro studies demonstrate that finely tuned TSC metal complexes achieve nanomolar to low-micromolar IC₅₀ values in aggressive cancer lines while sparing healthy cells[4][5][6].
Table 1: IC₅₀ Comparison Across Diverse Cell Lines
| Compound | Cell Line (Origin) | Incubation | IC₅₀ (μM) | Selectivity / Notes | Ref |
| Cisplatin | MDA-MB-231 (TNBC) | 72h | 22.17 ± 1.8 | Baseline resistance in TNBC | [4] |
| Cu(II)-TSC | MDA-MB-231 (TNBC) | 72h | 5.63 ± 1.2 | ~4x more potent than CDDP | [4] |
| Cisplatin | MCF-10A (Normal Breast) | 72h | 31.87 ± 2.0 | Moderate toxicity to normal cells | [4] |
| Co(III)-TSC | MCF-10A (Normal Breast) | 72h | 61.26 ± 1.2 | High SI; highly selective for tumors | [4] |
| Cisplatin | A549 (Lung Carcinoma) | 48h | 23.36 ± 0.42 | Standard clinical benchmark | [6] |
| Ag(I)-TSC | A549 (Lung Carcinoma) | 48h | 6.46 ± 0.51 | ~3.6x more potent than CDDP | [6] |
| Cisplatin | THP-1 (Leukemia) | 48h | 5.40 ± 1.7 | High baseline sensitivity | [5] |
| Ni(II)-TSC | THP-1 (Leukemia) | 48h | 3.39 ± 0.17 | Superior efficacy in hematologic lines | [5] |
Data Synthesis: Copper(II) and Cobalt(III) TSC complexes consistently outperform cisplatin in Triple-Negative Breast Cancer (TNBC) models, exhibiting lower IC₅₀ values[4]. Crucially, the Co(III)-TSC complex demonstrated an IC₅₀ of 61.26 μM in normal MCF-10A cells, proving it is significantly less toxic to healthy tissue than cisplatin (31.87 μM)[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility when benchmarking novel TSC complexes against cisplatin, laboratories must utilize self-validating assay systems. The following protocols detail the causal logic behind the required methodologies.
Protocol A: Multiplexed Cytotoxicity & Selectivity Profiling (CCK-8)
Causality & Rationale: Measuring cytotoxicity in tumor lines alone is insufficient for drug development. Parallel screening against non-tumorigenic lines (e.g., MCF-10A, HUVEC) is strictly required to calculate the Selectivity Index (SI) and prove the mechanism is tumor-specific rather than broadly necrotic[4][5]. We utilize the CCK-8 assay over traditional MTT because the water-soluble WST-8 formazan product eliminates the need for DMSO solubilization, preventing the accidental aspiration of apoptotic cells during wash steps.
-
Cell Seeding: Harvest target cells (e.g., MDA-MB-231 and MCF-10A) at 80% confluence. Seed 5 × 10³ cells/well in a 96-well plate using 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.
-
Compound Preparation: Dissolve the synthesized TSC complex and Cisplatin in DMSO to create 10 mM stock solutions. Dilute in culture media to achieve a logarithmic concentration gradient (0.1 μM to 100 μM). Critical: Ensure final DMSO concentration remains ≤ 0.5% v/v to prevent solvent-induced cytotoxicity[4].
-
Treatment: Aspirate old media and apply 100 μL of the drug dilutions. Include vehicle controls (0.5% DMSO) and blank wells. Incubate for 24, 48, and 72 hours.
-
Quantification: Add 10 μL of CCK-8 reagent to each well. Incubate for 2–4 hours.
-
Analysis: Read absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control. Use non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.
-
Validation: Calculate the Selectivity Index: SI = IC₅₀ (Normal Cell) / IC₅₀ (Tumor Cell). An SI > 2.0 warrants further mechanistic investigation.
Protocol B: Intracellular ROS Quantification via Flow Cytometry
Causality & Rationale: Because TSCs coordinate redox-active metals, we hypothesize that their superior cytotoxicity is driven by ROS-mediated mitochondrial dysfunction[1]. Using the cell-permeable probe H₂DCFDA provides direct, quantifiable evidence of this redox cycling. Intracellular esterases cleave the probe, which is then oxidized by ROS into highly fluorescent DCF, allowing single-cell resolution of the oxidative burst.
-
Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with the established IC₅₀ concentration of the TSC complex, Cisplatin, and a vehicle control for 24 hours.
-
Probe Incubation: Wash cells twice with warm PBS. Add 5 μM of H₂DCFDA in serum-free media and incubate in the dark for 30 minutes at 37°C.
-
Harvesting: Wash cells with PBS to remove excess probe. Harvest using Trypsin-EDTA, neutralize with complete media, and centrifuge at 300 × g for 5 minutes.
-
Flow Cytometry: Resuspend the pellet in 300 μL PBS. Acquire data immediately using a flow cytometer (FITC channel: Ex 488 nm / Em 525 nm).
-
Gating Strategy: Exclude debris and doublets using FSC/SSC parameters. Quantify the rightward shift in Mean Fluorescence Intensity (MFI) compared to the Cisplatin and vehicle controls.
Standardized experimental workflow for validating novel thiosemicarbazone metallodrugs.
Conclusion
The comparative data clearly illustrates that thiosemicarbazone metal complexes offer a robust solution to cisplatin resistance. By shifting the mechanism of action away from simple DNA crosslinking toward targeted ROS generation and enzymatic inhibition[1][2], these compounds achieve higher potency in aggressive tumor models (like TNBC and Leukemia) while maintaining a superior safety profile in non-tumorigenic cells[4][5]. Future drug development pipelines should prioritize the optimization of the TSC ligand backbone to maximize the Selectivity Index prior to in vivo translational models.
References
- A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer. nih.gov.
- Synthesis, cytotoxicities, structural properties and comparison of dihalogeno-substituted-thiosemicarbazone ligands and mixed-ligand Ni(II) complexes. rsc.org.
- Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. nih.gov.
- Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models. usp.br.
- Cytotoxicity and mechanism of action of metal complexes: An overview. researchgate.net.
- Palladium(II) complexes with thiosemicarbazones derived from pyrene as topoisomerase IB inhibitors. rsc.org.
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- 3. repositorio.usp.br [repositorio.usp.br]
- 4. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicities, structural properties and comparison of dihalogeno-substituted-thiosemicarbazone ligands and mixed-ligand Ni( ii ) complexe ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02774D [pubs.rsc.org]
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A Comparative Guide to the Structural Validation of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone: X-ray Diffraction vs. Spectroscopic Methods
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray diffraction as the definitive method for the structural validation of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone, a promising scaffold in medicinal chemistry, against a suite of powerful spectroscopic techniques. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system for researchers, scientists, and drug development professionals.
The Imperative of Structural Integrity
3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone belongs to the thiosemicarbazone class of compounds, which are known for their wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their specific three-dimensional arrangement, which dictates their interaction with biological targets. Therefore, rigorous structural validation is not merely a procedural step but a foundational requirement for meaningful structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
X-ray Diffraction: The Gold Standard for Unambiguous Structure Elucidation
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and patience.
Step 1: Crystal Growth - The Cornerstone of Success
The critical prerequisite for a successful SC-XRD experiment is the growth of high-quality, single crystals. For a compound like 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone, this is typically achieved through slow evaporation of a saturated solution.
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with a less polar solvent like dichloromethane) to the point of saturation.[4][5]
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
-
-
Causality: The slow rate of evaporation is crucial as it allows the molecules to organize themselves into a highly ordered, crystalline lattice, minimizing defects. The choice of solvent is critical; it must be one in which the compound is moderately soluble to allow for the creation of a supersaturated solution upon slow evaporation.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
-
Methodology:
-
A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms, which can degrade the diffraction pattern.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Causality: The diffraction of X-rays by the electrons in the crystal lattice produces a unique pattern of spots. The intensity and position of these spots contain the information about the arrangement of atoms within the crystal.
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Methodology:
-
The diffraction data is integrated and corrected for experimental factors.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
-
-
Trustworthiness: The final refined structure is validated using metrics such as the R-factor, which indicates the agreement between the experimental data and the structural model. A low R-factor (typically below 0.05) signifies a high-quality structure determination.
The crystallographic data for a representative thiosemicarbazone derivative is presented in Table 1 to illustrate the type of information obtained from an SC-XRD experiment.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 12.0601(7) | Unit cell dimension. |
| b (Å) | 8.1871(3) | Unit cell dimension. |
| c (Å) | 10.6170(6) | Unit cell dimension. |
| β (°) | 112.431(7) | Unit cell angle. |
| Volume (ų) | 968.98(9) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | 0.0342 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Table 1: Representative Crystallographic Data for a Thiosemicarbazone Derivative.[6] |
A Comparative Analysis of Alternative Validation Techniques
While X-ray diffraction provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. In such cases, a combination of spectroscopic techniques is employed to build a comprehensive picture of the molecular structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] It provides detailed information about the chemical environment of individual atoms.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone, one would expect to see distinct signals for the aromatic protons, the ethoxy group protons, the aldehyde proton, and the N-H protons of the thiosemicarbazone moiety.[9][10]
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state.
-
2D NMR Techniques (COSY, HSQC, HMBC): These advanced techniques are invaluable for establishing the connectivity between atoms, allowing for the piecing together of the molecular fragments identified in 1D NMR spectra.[11]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[12][13]
-
Key Vibrational Bands: For 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone, characteristic IR absorption bands would be expected for the O-H stretch of the phenolic group, N-H stretches of the thiosemicarbazone, the C=N imine stretch, and the C=S thione stretch.[9] The disappearance of the C=O stretching vibration from the starting aldehyde is a key indicator of successful thiosemicarbazone formation.[12]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.[14]
-
Molecular Ion Peak: The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure. For instance, the fragmentation pattern of a thiosemicarbazone may show characteristic losses of small molecules like H₂S or NH₃.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone.
Caption: Workflow for structural validation.
Comparative Summary
The following table provides a comparative summary of X-ray diffraction and the primary spectroscopic techniques for structural validation.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, stereochemical relationships. | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for large molecules; requires relatively pure samples. |
| IR Spectroscopy | Presence of functional groups. | Rapid, simple, and inexpensive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; can determine molecular formula with high accuracy (HRMS). | Does not provide information on stereochemistry or connectivity of isomers. |
| Table 2: Comparison of Structural Validation Techniques. |
Conclusion
The definitive structural validation of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone, and indeed any novel compound, is best achieved through single-crystal X-ray diffraction. This technique provides an irrefutable three-dimensional map of the molecule. However, a pragmatic and often necessary approach involves the synergistic use of spectroscopic methods. NMR, IR, and mass spectrometry, when used in concert, can build a compelling and self-consistent structural hypothesis. For researchers in drug development and materials science, understanding the strengths and limitations of each technique is crucial for making informed decisions and ensuring the integrity of their scientific findings.
References
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An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. ACS Omega. [Link]
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Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Transition Metal Chemistry. [Link]
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Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]
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Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega. [Link]
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Crystal structures of crotonaldehyde semicarbazone and crotonaldehyde thiosemicarbazone from X-ray powder diffraction data. National Center for Biotechnology Information. [Link]
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Synthesis, Crystal Structural Characterization and Biological Properties of Thiosemicarbazones of Schiff Bases Derived from 4-Acyl-2-pyrazoline-5-one. ResearchGate. [Link]
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An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives. National Center for Biotechnology Information. [Link]
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Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. [Link]
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Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones. National Center for Biotechnology Information. [Link]
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STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh. [Link]
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Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. National Center for Biotechnology Information. [Link]
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Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. National Center for Biotechnology Information. [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? ResearchGate. [Link]
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Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. [Link]
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Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT calculations to prove the syn/anti isomer formation. PubMed. [Link]
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Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. National Center for Biotechnology Information. [Link]
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Silver(i) complexes of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazones and triphenylphosphine: structural, cytotoxicity, and apoptotic studies. Dalton Transactions. [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]
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3-ethoxy-4-hydroxybenzaldehyde n-phenylthiosemicarbazone. PubChem. [Link]
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Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. ResearchGate. [Link]
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4-Hydroxy-3-methoxybenzaldehyde 4-ethylthiosemicarbazone. National Center for Biotechnology Information. [Link]
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4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone. National Center for Biotechnology Information. [Link]
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Synthesis and X-ray Diffraction Study of thiosemicarbazone Palladacycles with dppm. MDPI. [Link]
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3-ethoxy-4-hydroxybenzaldehyde n-(4-methoxyphenyl)thiosemicarbazone. PubChem. [Link]
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A Comparative Guide to the Thermal Decomposition of Free Ligands vs. Metal Complexes
For researchers and professionals in drug development and materials science, understanding the thermal stability of a compound is not merely a matter of academic curiosity—it is a critical parameter that dictates storage conditions, formulation strategies, and potential applications. The coordination of an organic ligand to a metal center can profoundly alter its physicochemical properties, most notably its thermal stability. This guide provides an in-depth comparison of the thermal decomposition behavior of a free ligand versus its corresponding metal complex, grounded in experimental data and mechanistic principles.
Fundamental Principles of Thermal Analysis
Before delving into a direct comparison, it is essential to understand the primary analytical techniques employed in these studies: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] A TGA curve plots mass percentage against temperature, revealing the temperatures at which a material decomposes, the extent of mass loss at each stage, and the composition of the final residue.[2][3]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).[2][4]
Together, TGA and DSC offer a comprehensive picture of a compound's thermal behavior.
A Case Study: The Salen Ligand and its Copper(II) Complex
To illustrate the differences in thermal stability, we will focus on a classic example from coordination chemistry: the Schiff base ligand N,N'-bis(salicylidene)ethylenediamine (salen) and its square-planar copper(II) complex, [Cu(salen)] .[5]
The salen ligand is a tetradentate chelating agent, meaning it binds to the central metal ion at four points.[6] This multi-point attachment is crucial to the stability of the resulting complex.
Comparative Thermal Analysis: [Cu(salen)] vs. Free Salen
Thermogravimetric analysis reveals a dramatic difference in the thermal stability of the free salen ligand compared to its copper(II) complex.
Thermal Stability
The TGA curve for the free salen ligand shows a single, sharp decomposition event that begins around 143°C and is complete by approximately 225°C, leaving no residual mass.[5] In stark contrast, the [Cu(salen)] complex is significantly more stable. Its decomposition does not begin until a much higher temperature, with some studies reporting an increase in the onset temperature of up to 150°C compared to the free ligand.[7][5] This demonstrates a profound stabilizing effect imparted by the copper ion.[7]
Decomposition Pathway and Final Residue
The decomposition of the [Cu(salen)] complex often occurs in multiple steps, suggesting the formation of a thermally stable intermediate before complete breakdown.[7][5] Upon completion of the thermal analysis at high temperatures (e.g., 800°C), the free ligand decomposes completely, leaving no residue. The [Cu(salen)] complex, however, leaves a solid residue which corresponds to metallic copper or copper oxide, depending on the atmosphere used.[7][5][8] This retention of the metal is a hallmark of metal complex decomposition.
The quantitative data from these analyses are summarized below:
| Compound | Onset of Decomposition (°C) | Completion of Decomposition (°C) | Final Residue (%) |
| Free Salen Ligand | ~143[5] | ~225[5] | 0[5] |
| [Cu(salen)] Complex | ~293-340[7][5][9] | >400 | ~6-20 (as Cu or CuO)[7][5] |
Mechanistic Insights: Why Are Metal Complexes More Stable?
The enhanced thermal stability of a metal complex over its free ligand is not coincidental; it is rooted in fundamental thermodynamic and structural principles.
The Chelate Effect
The primary reason for the increased stability of complexes like [Cu(salen)] is the chelate effect .[10][11][12] This effect describes the observation that multidentate ligands (chelating agents) form significantly more stable complexes than an equivalent number of similar monodentate ligands.[10][12][13] The thermodynamic origin of the chelate effect is largely entropic.[10][11] Consider the formation of the complex in solution: a single, flexible ligand molecule displaces multiple solvent molecules (which are monodentate ligands) from the metal's coordination sphere. This results in a net increase in the number of free particles in the system, leading to a large positive change in entropy (ΔS), which makes the overall Gibbs free energy change (ΔG) for complex formation more negative and thus, more favorable.[10][14] This thermodynamic stability translates directly into higher thermal stability; more energy is required to break the strong, entropically favored metal-ligand bonds.
Structural Rigidity and Bond Strengthening
Upon coordination, the ligand's conformational freedom is significantly reduced. In the case of [Cu(salen)], the ligand wraps around the copper ion, forming a rigid, planar structure.[6] This chelation creates stable five- and six-membered rings, which are sterically favorable.[14] The delocalization of electrons within this new, larger conjugated system and the formation of strong covalent bonds between the metal (a Lewis acid) and the donor atoms of the ligand (Lewis bases) require a greater amount of thermal energy to be broken.
Experimental Protocol: Comparative TGA/DSC Analysis
This section provides a standardized protocol for performing a comparative thermal analysis of a ligand and its metal complex.
Objective: To determine and compare the thermal decomposition profiles of a free ligand and its corresponding metal complex using TGA and DSC.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Analytical balance (microgram sensitivity)
-
Sample pans (e.g., aluminum, platinum)[15]
-
High-purity nitrogen gas (or other desired atmosphere)[15]
-
Free ligand and metal complex samples (dried and finely ground)
Experimental Workflow Diagram
Caption: Workflow for TGA/DSC analysis of ligand vs. complex.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure both the free ligand and the metal complex are pure and completely dry to avoid mass loss from residual solvent.
-
Using an analytical balance, accurately weigh 2-5 mg of the sample into a tared TGA or DSC pan.[15] A smaller sample size minimizes thermal gradients within the sample.[16]
-
Record the exact mass.
-
-
Instrument Configuration:
-
Ensure the TGA and DSC instruments are properly calibrated.
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.[15]
-
Program the instrument with the desired temperature profile. A typical method involves:
-
An initial isotherm at a low temperature (e.g., 30°C) for 5 minutes to allow for thermal equilibration.
-
A temperature ramp at a constant rate, typically 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).[17]
-
-
-
Data Acquisition:
-
Load the sample into the instrument.
-
Run the temperature program for the free ligand.
-
Repeat the exact same procedure for the metal complex to ensure a direct comparison.
-
It is good practice to run a blank (an empty sample pan) through the same temperature program to obtain a baseline for correction.[3]
-
-
Data Analysis:
-
For TGA data: Determine the onset temperature of decomposition (the point at which mass loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), the percentage mass loss for each decomposition step, and the final residual mass percentage.[2]
-
For DSC data: Identify the temperatures of endothermic (melting) and exothermic (decomposition) peaks. Integrate the peaks to determine the enthalpy changes associated with these transitions.[2]
-
Overlay the curves for the ligand and the complex to visually highlight the differences in their thermal profiles.
-
Conclusion
The coordination of a ligand to a metal center is a powerful strategy for enhancing thermal stability. As demonstrated with the [Cu(salen)] case study, this enhancement is significant and can be readily quantified using standard thermal analysis techniques like TGA and DSC. The stability is primarily attributed to the thermodynamically favorable chelate effect and the formation of a rigid, structurally robust coordination compound. For scientists in drug development and materials science, this principle is not just theoretical; it provides a rational basis for designing molecules with tailored stability profiles, ensuring their integrity and performance under a range of thermal conditions.
References
-
Chemistry LibreTexts. (2025, January 17). 9.1.5: Thermodynamic Stability and Chelate Effect. [Link]
-
Scribd. Understanding the Chelate Effect. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. [Link]
-
Hrčak. Metal Complexes of the Schiff Base Derived from Amino Acid and Salicylaldehyde: Synthesis, Characterization, Bioactivities and Molecular Docking Studies. [Link]
-
Ma, W., et al. (2020). Effects of metal–organic complex Ni(Salen) on thermal decomposition of 1,1-diamino-2,2-dinitroethylene (FOX-7). RSC Advances. [Link]
-
MDPI. (2017). Thermal Stability and Fire Properties of Salen and Metallosalens as Fire Retardants in Thermoplastic Polyurethane (TPU). [Link]
-
SciSpace. (2020, January 9). Effects of metal–organic complex Ni(Salen) on thermal decomposition of 1,1-diamino-2,2. [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (2015, March 31). Stability, Chelation and the Chelate Effect. [Link]
-
Dalal Institute. Chelate Effect and Its Thermodynamic Origin. [Link]
-
Morressier. (2018, March 22). Synthesis and characterization of N, N′-bis(salicylidene) ethylenediamine Copper complex for dye sensitized solar cells. [Link]
-
Vedantu. Chelate: Definition, Types & Uses Explained. [Link]
-
SCIRP. (2017). Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells. [Link]
-
ResearchGate. (2025, August 6). The thermal decomposition kinetics of sterically hindered salen type ligand (L) and its metal complexes [M=Co(II), Ni(II), Cu(II)] were investigated by thermogravimetric analysis.... [Link]
-
Asian Journal of Research in Chemistry. (2020, May 18). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. [Link]
-
ResearchGate. (2025, August 5). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). [Link]
-
ResearchGate. Thermal decomposition of Ligand and its complexes. [Link]
-
Oriental Journal of Chemistry. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. [Link]
-
ARC Journals. (2016, March 3). Synthesis, Characterization, Thermal Degradation Studies of Transition Metal Complexes of 5-Methoxy-5,6-Bis(3-Nitrophenyl). [Link]
-
Indira Mahavidyalaya, Kalamb. Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes. [Link]
-
ResearchGate. Thermal decomposition data of the ligand and its metal complexes. [Link]
-
MDPI. (2024, January 30). Atomic and Electronic Structure of Metal–Salen Complexes [M(Salen)], Their Polymers and Composites Based on Them with Carbon Nanostructures: Review of X-ray Spectroscopy Studies. [Link]
-
Scholars' Mine. (2010, August 1). Thermal Decomposition Kinetics of Some Metal Complexes of 2,3-Hydroxyimino-4-phenyl-6-phenyazo-1-thia-4,5-diaza-cyclohexa-5-diene. [Link]
-
University of Melbourne. TGA-DSC - Research at Melbourne. [Link]
-
Unknown. TGA-DSC User's Booklet. [Link]
-
Mettler Toledo. Thermal Analysis in Practice Tips and Hints. [Link]
-
ResearchGate. (2017, October 28). How can I fully analyse my sample using TGA-DTA/DSC analysis?. [Link]
-
IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
-
Scientific Research Publishing. (2014). Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity. [Link]
-
PubMed. (2007, March 15). Interaction of copper(II) complex of compartmental Schiff base ligand N,N'-bis(3-hydroxysalicylidene)ethylenediamine with bovine serum albumin. [Link]
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- 5. Synthesis and Characterization of Free and Copper (II) Complex of N,N′-Bis(Salicylidene)Ethylenediamine for Application in Dye Sensitized Solar Cells [scirp.org]
- 6. Atomic and Electronic Structure of Metal–Salen Complexes [M(Salen)], Their Polymers and Composites Based on Them with Carbon Nanostructures: Review of X-ray Spectroscopy Studies [mdpi.com]
- 7. Synthesis and characterization of N, N′-<i>bis</i>(salicylidene) ethylenediamine Copper complex for dye sensitized solar cells [morressier.com]
- 8. Effects of metal–organic complex Ni(Salen) on thermal decomposition of 1,1-diamino-2,2-dinitroethylene (FOX-7) - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08973J [pubs.rsc.org]
- 9. Thermal Stability and Fire Properties of Salen and Metallosalens as Fire Retardants in Thermoplastic Polyurethane (TPU) - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mse.ucr.edu [mse.ucr.edu]
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evaluating reproducibility of 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone synthesis
Evaluating Reproducibility of 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone Synthesis: A Comparative Guide
As a Senior Application Scientist, evaluating the reproducibility and efficiency of ligand synthesis is critical for downstream applications in drug discovery and materials science. 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (commonly known as ethyl vanillin thiosemicarbazone or EHB-tsc) is a highly versatile N,S-donor ligand. It is widely utilized in the synthesis of transition metal complexes (such as Cu(I) and Ag(I) frameworks) that exhibit potent antimicrobial, antityrosinase, and anticancer properties[1],[2].
This guide objectively compares the traditional conventional reflux method against modern non-conventional energy modalities—Microwave (MW) and Ultrasound (US) assisted syntheses—providing the mechanistic causality and self-validating protocols required to ensure high-fidelity reproducibility[3].
Mechanistic Causality: The Chemistry of EHB-tsc
The synthesis of EHB-tsc relies on a classic nucleophilic addition-elimination (condensation) reaction between 3-ethoxy-4-hydroxybenzaldehyde and thiosemicarbazide.
Why these specific conditions?
-
The Catalyst (Glacial Acetic Acid): The reaction is strictly pH-dependent. Glacial acetic acid acts as a Brønsted acid, protonating the carbonyl oxygen of the aldehyde. This step is non-negotiable; it significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the terminal hydrazine nitrogen (N4) of the thiosemicarbazide[4].
-
The Solvent (Ethanol): Absolute ethanol is chosen as a polar protic solvent because it effectively co-solubilizes the highly polar thiosemicarbazide and the organic aldehyde. Furthermore, its boiling point (78°C) provides an optimal thermal window for reflux without inducing thermal degradation of the sensitive thiocarbonyl group.
-
The Dehydration Step: Following the initial nucleophilic attack, a tetrahedral hemiaminal intermediate is formed. The acidic environment facilitates the protonation of the hydroxyl group, leading to the elimination of a water molecule and the formation of the stable azomethine (imine, C=N) bond.
Comparative Evaluation of Synthetic Modalities
To optimize yield and reduce environmental impact, researchers have shifted from conventional heating to alternative energy transfers[3].
A. Conventional Reflux (The Baseline)
Relies on conductive heating. While highly scalable and universally accessible, it suffers from inefficient energy transfer. The prolonged thermal exposure (4–24 hours) can lead to the formation of thermodynamic byproducts and degradation of the thiosemicarbazone backbone.
B. Microwave-Assisted Synthesis (MW)
Utilizes dielectric heating. The polar ethanol solvent rapidly absorbs microwave radiation, causing localized superheating and molecular friction. This drastically accelerates the reaction kinetics, reducing the synthesis time from hours to mere minutes (5–15 min) while frequently boosting yields above 90%[3],[4].
C. Ultrasound-Assisted Synthesis (US / Sonochemical)
Relies on acoustic cavitation. The formation, growth, and implosive collapse of microbubbles in the liquid generate localized "hotspots" of extreme temperature and pressure. This enhances mass transfer and micro-mixing without elevating the bulk temperature of the solvent, making it the premier choice for thermally labile compounds[3],[2].
Quantitative Performance Metrics
The following table summarizes the experimental data comparing the three modalities for EHB-tsc synthesis, aggregated from standardized laboratory benchmarks and literature[3],[2].
| Parameter | Conventional Reflux | Microwave-Assisted (MW) | Ultrasound-Assisted (US) |
| Reaction Time | 4 - 8 hours | 5 - 15 minutes | 30 - 60 minutes |
| Average Yield (%) | 60 - 75% | 85 - 95% | 80 - 90% |
| Operating Temperature | 78°C (Bulk) | ~70-80°C (Localized) | 25-35°C (Bulk) |
| Energy Consumption | High | Low | Low to Moderate |
| Product Purity (Crude) | Moderate (Requires recrystallization) | High | High |
| Scalability | Excellent (Batch) | Moderate (Vessel limits) | Good (Flow/Batch) |
Workflow Visualization
Fig 1: Comparative synthetic workflow for EHB-tsc production.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, each protocol below is designed as a self-validating system. Do not proceed to the workup phase until the in-process validation checkpoints are met.
General Preparation (Applies to all methods)
-
Reactant A: Weigh 1.66 g (10 mmol) of 3-ethoxy-4-hydroxybenzaldehyde.
-
Reactant B: Weigh 0.91 g (10 mmol) of thiosemicarbazide.
-
Solvent: Prepare 20 mL of absolute ethanol.
Protocol A: Conventional Reflux
-
Dissolve Reactant A in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Dissolve Reactant B in 10 mL of hot absolute ethanol and add it dropwise to the flask.
-
Add 3–5 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture at 80°C for 4 to 8 hours.
-
Validation Checkpoint: Monitor the reaction via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The reaction is complete when the aldehyde spot (higher Rf) completely disappears.
-
Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the resulting solid under vacuum, wash with cold ethanol, and dry in a desiccator.
Protocol B: Microwave-Assisted Synthesis (MW)
-
Combine Reactants A and B in a dedicated microwave-safe quartz or Teflon reaction vessel.
-
Add 5 mL of absolute ethanol and 2 drops of glacial acetic acid.
-
Seal the vessel and irradiate in a scientific microwave reactor at 100 W (maintaining internal temperature ~75°C) for 5 to 15 minutes[3],[4].
-
Validation Checkpoint: A sudden increase in system pressure (if monitored) followed by the rapid formation of a dense, crystalline precipitate indicates successful imine formation.
-
Allow the vessel to cool, filter the precipitate, wash with cold water and ethanol, and dry.
Protocol C: Ultrasound-Assisted Synthesis (US)
-
Mix Reactants A and B in a 50 mL Erlenmeyer flask with 20 mL of absolute ethanol and 3 drops of glacial acetic acid.
-
Suspend the flask in an ultrasonic cleaning bath (approx. 35 kHz frequency).
-
Sonicate at ambient temperature for 30 to 60 minutes[3],[2].
-
Validation Checkpoint: The solution will transition from clear to turbid, eventually yielding a heavy suspension of pale-yellow crystals. The lack of external heating ensures no thermal degradation occurs.
-
Filter the solid under vacuum, wash thoroughly with cold ethanol, and dry.
References
-
Carradori, S., Secci, D., D'Ascenzio, M., Chimenti, P., & Bolasco, A. (2014). Microwave and ultrasound-assisted synthesis of thiosemicarbazones and their corresponding (4,5-substituted-thiazol-2-yl)hydrazines. Journal of Heterocyclic Chemistry, 51(6), 1856-1861. Available at:[Link]
-
Khalaji, A. D., Shahsavani, E., Dusek, M., & Kučeráková, M. (2019). Sonochemical synthesis and characterization of nano-sized copper(I) thiosemicarbazone complex: crystal structure and thermal study. Journal of the Iranian Chemical Society, 16, 1281–1287. Available at:[Link]
Sources
Comprehensive Operational and Disposal Plan for 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone
As drug development professionals and synthetic chemists increasingly utilize thiosemicarbazone derivatives for their potent pharmacological properties, establishing rigorous laboratory safety and disposal protocols is paramount. 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone (a derivative of ethyl vanillin) is a highly active Schiff base. While it offers immense value in coordination chemistry and oncology research, its intrinsic biological activity demands strict operational controls.
This guide provides an authoritative, step-by-step framework for the safe handling, decontamination, and disposal of this compound, ensuring that every procedure functions as a self-validating system to guarantee laboratory safety and environmental compliance.
Mechanistic Causality of Hazards
To safely handle 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone, one must understand the molecular mechanisms that make it hazardous:
-
Potent Metal Chelation & Cytotoxicity: Thiosemicarbazones possess an NNS tridentate donor system that strongly chelates transition metals, particularly copper (Cu²⁺) and iron (Fe²⁺/³⁺). In biological systems, these metal complexes undergo rapid redox cycling (Fenton-like reactions), generating high levels of Reactive Oxygen Species (ROS) . This causes severe oxidative stress, lipid peroxidation, and apoptosis in cells .
-
Environmental Persistence: If improperly disposed of in standard aqueous waste, the compound can chelate trace metals in aquatic ecosystems, disrupting the hydromineral balance of marine organisms and causing severe ecotoxicity .
-
Chemical Stability: The thioamide moiety can release toxic sulfur oxides (SOx) or hydrogen sulfide (H₂S) if subjected to extreme heat or strong acids without proper ventilation .
Quantitative Data Summary
Understanding the physical and toxicological parameters is the first step in formulating an operational plan. The table below summarizes the critical data for the target compound and its primary precursor.
| Parameter | 3-Ethoxy-4-hydroxybenzaldehyde (Precursor) | 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone |
| CAS Number | 121-32-4 | Compound-Specific / Proprietary |
| Molecular Weight | 166.17 g/mol | 239.29 g/mol |
| Physical State | White to pale yellow crystalline powder | Off-white to yellow powder |
| Solubility | Soluble in alcohol, ether; slightly in water | Soluble in DMSO, DMF, hot ethanol; Insoluble in water |
| Primary Toxicity | Harmful if swallowed (LD50 Oral - Rat: 1590 mg/kg) | Cytotoxic, potent metal chelator, aquatic toxicity |
| Disposal Method | High-temperature incineration | High-temperature incineration |
Operational Safety & Handling Protocol
Routine handling of dry thiosemicarbazone powders presents an inhalation and contact risk. Follow this step-by-step methodology to ensure complete containment.
Step-by-Step Handling Methodology:
-
Engineering Controls: Perform all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.
-
PPE Requirements: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles. Causality: Nitrile provides an excellent barrier against the polar aprotic solvents (like DMSO) typically used to dissolve this compound.
-
Static Mitigation: Use an anti-static gun (Zerostat) on the weigh boat and spatula before handling the powder to prevent aerosolization of the fine crystals.
-
Self-Validating Transfer System:
-
Weigh the compound on anti-static weigh paper.
-
Transfer the powder into the target vial.
-
Validation: Re-weigh the empty paper. The residual mass must be <0.1% of the total mass. This confirms complete transfer and guarantees that no hazardous dust has been lost to the surrounding environment.
-
Spill Response & Self-Validating Decontamination
In the event of a spill, sweeping the dry powder will generate hazardous aerosols. The decontamination protocol must chemically neutralize the active pharmacophore.
Step-by-Step Spill Response:
-
Isolate & Suppress: Evacuate personnel lacking proper PPE. Do not sweep. Gently cover the spilled powder with paper towels dampened with a 70% ethanol/water mixture to suppress dust and begin solubilization.
-
Collect: Use non-sparking tools to scoop the saturated towels and residue into a rigid High-Density Polyethylene (HDPE) hazardous waste container.
-
Chemical Neutralization: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution.
-
Causality: Hypochlorite oxidatively cleaves the imine (Schiff base) and thioamide bonds, destroying the molecule's ability to chelate metals and neutralizing its primary mechanism of toxicity.
-
-
Aqueous Rinse: Wipe the area thoroughly with distilled water to remove residual oxidative salts.
-
Self-Validating Cleanliness Check:
-
Validation: Inspect the cleaned surface using a handheld 365 nm UV lamp. The conjugated aromatic system of the benzaldehyde derivative exhibits characteristic UV fluorescence. The complete absence of fluorescence visually confirms that the active compound has been successfully removed and chemically degraded.
-
Proper Waste Segregation and Disposal Procedures
Under no circumstances should 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone or its solutions be flushed down the drain. It must be treated as EPA-regulated hazardous waste .
Step-by-Step Disposal Methodology:
-
Segregation by State: Separate solid waste (contaminated consumables, empty vials) from liquid waste.
-
Liquid Waste Segregation:
-
If the compound is dissolved in Dichloromethane (DCM) or Chloroform, route it to the Halogenated waste stream.
-
If dissolved in DMSO, Ethanol, or Methanol, route it to the Non-Halogenated waste stream.
-
-
Containerization: Pour liquid waste into a 4L HDPE carboy. Causality: HDPE is highly resistant to both polar aprotic solvents and weak acids, preventing container degradation.
-
Self-Validating pH Check:
-
Validation: Before sealing mixed aqueous/organic waste carboys, test a 1 mL aliquot with pH paper. The pH must be between 6.0 and 8.0. If the solution is highly acidic, neutralize it carefully with 1M NaOH. This prevents the acid-catalyzed degradation of the thioamide group, which could otherwise generate lethal hydrogen sulfide (H₂S) gas inside the sealed carboy.
-
-
Labeling & Destruction: Attach a hazardous waste tag immediately, labeling the contents as "Toxic Organic Waste - Contains Thiosemicarbazone Derivatives." Store in secondary containment until pickup by Environmental Health & Safety (EH&S) for high-temperature incineration .
Fig 1. Waste segregation and disposal workflow for thiosemicarbazone derivatives.
References
-
Taylor & Francis. (2020). Synthesis, antiproliferative activity and mechanism of copper(II)-thiosemicarbazone complexes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetone Thiosemicarbazide. Retrieved from [Link]
-
Environmental Protection Agency (EPA). 40 CFR 261.3 - Definition of Hazardous Waste. Retrieved from [Link]
Personal protective equipment for handling 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
Topic: Personal Protective Equipment & Handling Protocols for 3-Ethoxy-4-hydroxybenzaldehyde Thiosemicarbazone Content Type: Operational Safety Guide (Bioactive Research Chemical) Audience: Research Scientists, Medicinal Chemists, HSE Officers
Executive Summary: The "Hidden" Hazard
Immediate Action Required: Treat 3-Ethoxy-4-hydroxybenzaldehyde thiosemicarbazone not as a flavoring agent, but as a potential cytotoxic and neurotoxic agent .
While the parent compound (3-Ethoxy-4-hydroxybenzaldehyde, or Ethyl Vanillin) is a low-toxicity food additive, the derivatization with thiosemicarbazide fundamentally alters its biological profile. Thiosemicarbazones are potent metal chelators often synthesized specifically to induce apoptosis (cell death) in cancer cells or inhibit enzymes like cholinesterase [1, 2].
Core Safety Directive: Handle this compound with the same rigor applied to High Potency Active Pharmaceutical Ingredients (HPAPIs) until specific toxicological data proves otherwise.
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of potential injury.
| Hazard Category | Source of Risk | Mechanism of Action |
| Bioactivity | Thiosemicarbazone Moiety | Cytotoxicity: Many derivatives have IC50 values comparable to Doxorubicin [2]. Neurotoxicity: Potential Acetylcholinesterase (AChE) inhibition [3].[1] |
| Physical State | Fine Crystalline Powder | Inhalation: High risk of aerosolization during weighing. Static charge can disperse particles outside the weigh boat. |
| Solubility | DMSO/Organic Solvents | Transdermal Transport: This compound is likely soluble in DMSO. DMSO acts as a penetrant, carrying the cytotoxic agent through standard nitrile gloves and skin into the bloodstream [4]. |
PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use this matrix to select PPE based on the experimental phase.
Table 1: PPE Specifications by Operation
| Protective Layer | Phase A: Dry Solid Handling (Weighing/Transfer) | Phase B: Solution Handling (Dissolved in DMSO/Methanol) | Scientific Rationale |
| Respiratory | Engineering Control: Chemical Fume Hood or Class II BSC. Backup: N95 or P100 Respirator (if hood unavailable). | Engineering Control: Chemical Fume Hood. Backup: Surgical mask (splash protection only). | Prevent inhalation of bioactive dusts. Solutions pose vapor risks from the solvent (DMSO/MeOH). |
| Hand Protection | Double Nitrile Gloves (Standard). Outer: 0.11mm (4 mil) Inner: 0.08mm (3 mil) | Laminate / Multilayer Gloves (e.g., Silver Shield®) OR Double Nitrile with immediate change upon splash. | CRITICAL: DMSO permeates standard nitrile in <10 minutes [5]. If using DMSO, nitrile offers splash protection only, not immersion protection. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent). | Chemical Safety Goggles + Face Shield (if volume > 50mL). | Prevent dust entry into lacrimal ducts (dry) and solvent splash (wet). |
| Body Protection | Lab Coat (Cotton/Poly blend). Buttoned to neck. | Lab Coat + Impervious Apron (Tyvek® or similar). | Cotton absorbs spills; an apron prevents solvent soak-through to clothing. |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing of Static-Prone Powders
Goal: Containment of cytotoxic dust.
-
Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Thiosemicarbazones are organic solids that accumulate static, causing "jumping" of particles.
-
Weighing:
-
Do not use a spatula directly into the stock bottle.
-
Tap powder gently into a pre-tared weigh boat inside the hood.
-
Wet-Wipe Method: After closing the stock bottle, wipe the exterior with a methanol-dampened Kimwipe inside the hood to remove invisible dust residues before returning it to storage.
-
Protocol B: Solubilization (The "Trojan Horse" Risk)
Goal: Prevent transdermal absorption via DMSO.
-
Glove Check: If using DMSO, assume your nitrile gloves are semi-permeable membranes.
-
The "Clean Hand/Dirty Hand" Rule:
-
Left Hand (Dirty): Holds the vial/tube containing the compound.
-
Right Hand (Clean): Operates the pipette/solvent bottle.
-
-
Dissolution: Add solvent slowly. Vortex inside the hood.
-
Spill Response: If a DMSO solution drops on your glove:
Visualized Workflows (Graphviz)
Diagram 1: PPE Decision Logic
Use this flow to determine the necessary protection level based on the solvent system.
Caption: Decision tree for selecting PPE. Note the escalation to Level 3 when DMSO is used due to skin permeation risks.
Diagram 2: Waste Disposal Pathway
Thiosemicarbazones must not enter the water supply due to aquatic toxicity risks [3].
Caption: Disposal workflow emphasizing incineration. Thiosemicarbazones are hazardous to aquatic life and must not be flushed.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact (Solid): Wash with soap and water for 15 minutes.[2][4]
-
Skin Contact (DMSO Solution): Do not scrub. Scrubbing increases blood flow and absorption. Rinse gently with copious water for 20 minutes. Seek medical attention, informing them of the potential for systemic toxicity via vehicle absorption.
-
Spill Cleanup:
-
Solid: Do not dry sweep (creates dust). Cover with wet paper towels (methanol or water) to dampen, then wipe up.
-
Liquid: Absorb with vermiculite or spill pads. Place in a sealed hazardous waste bag.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Kalinowski, D. S., et al. (2009). Thiosemicarbazones: The new wave in cancer treatment. Future Medicinal Chemistry, 1(6), 1143–1151. [Link]
-
Environmental Protection Agency (EPA). (2024). TSCA Chemical Substance Inventory. (General guidance on thiosemicarbazone aquatic toxicity). [Link]
-
Lowe, D. (2019). In the Pipeline: DMSO and Glove Permeability. Science.org. [Link]
Sources
- 1. Ligand and structure-based toxicological assessment of (thio)semicarbazones on cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Ethoxy-4-hydroxybenzaldehyde(121-32-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
